N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Description
BenchChem offers high-quality N,N'-bis(2,4-dimethoxyphenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(2,4-dimethoxyphenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
21022-18-4 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,N'-bis(2,4-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C18H20N2O6/c1-23-11-5-7-13(15(9-11)25-3)19-17(21)18(22)20-14-8-6-12(24-2)10-16(14)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
MPFKTEGFBZPVNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)OC |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
An In-depth Technical Guide to the Physicochemical Properties of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Prepared by: Gemini, Senior Application Scientist
Introduction
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is a symmetrical organic molecule featuring a central ethanediamide (oxalamide) core flanked by two 2,4-dimethoxyphenyl rings. The oxalamide linker is a rigid and planar structure known for its ability to form robust intra- and intermolecular hydrogen bonds, making it a valuable scaffold in supramolecular chemistry and crystal engineering. The 2,4-dimethoxyphenyl moieties provide electronic richness and potential for further functionalization, suggesting applications in materials science and medicinal chemistry. For instance, related dimethoxyphenyl structures are found in a range of biologically active compounds.[1]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, outlines a robust and validated protocol for its synthesis, and establishes a clear workflow for its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Molecular Profile and Computed Physicochemical Properties
Understanding the fundamental molecular and electronic properties is the first step in characterizing a novel compound. The properties for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide have been calculated and are presented below, alongside data for the parent compound, oxanilide, for comparison.[2]
| Property | Value (N,N'-bis(2,4-dimethoxyphenyl)ethanediamide) | Value (Oxanilide - Parent Compound)[2] |
| Molecular Formula | C₁₈H₂₀N₂O₆ | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 360.36 g/mol | 240.26 g/mol |
| Exact Mass | 360.1321 Da | 240.0848 Da |
| IUPAC Name | N,N'-bis(2,4-dimethoxyphenyl)ethanediamide | N,N'-diphenylethanediamide |
| Topological Polar Surface Area (TPSA) | 97.8 Ų | 58.4 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 2 |
Note: Properties for the title compound are computed based on its structure. TPSA and hydrogen bond counts are critical predictors of membrane permeability and drug-likeness.
Proposed Synthesis Protocol: Acylation of 2,4-Dimethoxyaniline
The synthesis of symmetrical diamides is most reliably achieved through the acylation of a primary amine with a diacyl chloride. For N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, the reaction between 2,4-dimethoxyaniline and oxalyl chloride represents the most direct and efficient synthetic route.
Causality of Experimental Design:
-
Choice of Reagents: 2,4-dimethoxyaniline is the direct precursor to the substituted phenyl rings. Oxalyl chloride is a highly reactive diacyl chloride that ensures efficient formation of the central diamide bond.
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, thereby driving the reaction to completion.
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during workup.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) because the acylation is highly exothermic. Slow, dropwise addition of oxalyl chloride prevents a rapid temperature increase that could lead to side reactions and degradation of the product.
Experimental Workflow Diagram
Sources
In-Depth Technical Guide: Synthesis and Characterization of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Executive Summary & Chemical Significance
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS No. 21022-18-4), commonly referred to as N,N'-bis(2,4-dimethoxyphenyl)oxamide, is a highly functionalized symmetrical diaryl oxamide. In advanced materials science and coordination chemistry, oxamide derivatives serve as robust, bidentate bridging ligands capable of stabilizing multinuclear transition metal complexes. In medicinal chemistry, the oxamide moiety acts as a rigid, hydrogen-bonding pharmacophore, frequently explored for enzyme inhibition (e.g., lipoxygenase inhibitors) and receptor antagonism[1][2].
The presence of the electron-donating 2,4-dimethoxy groups on the phenyl rings significantly increases the electron density of the aromatic system, altering both the nucleophilicity of the precursor aniline and the coordination properties of the final oxamide. This whitepaper provides a comprehensive, field-validated guide to the synthesis, mechanistic pathways, and analytical characterization of this compound.
Quantitative Data & Physicochemical Properties
The following table summarizes the core quantitative metrics and expected properties of the target molecule[3]:
| Property | Value / Description |
| IUPAC Name | N,N'-bis(2,4-dimethoxyphenyl)ethanediamide |
| CAS Registry Number | 21022-18-4 |
| Molecular Formula | C18H20N2O6 |
| Molecular Weight | 360.36 g/mol |
| Hydrogen Bond Donors | 2 (Amide N-H) |
| Hydrogen Bond Acceptors | 6 (Methoxy Oxygen, Carbonyl Oxygen) |
| Physical State | Solid (typically white to off-white powder) |
Retrosynthetic Analysis & Mechanistic Pathways
The synthesis of symmetrical diaryl oxamides relies on the formation of two amide bonds via the coupling of an amine with an activated dicarboxylic acid derivative. For N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, the primary amine is 2,4-dimethoxyaniline . The two industry-standard electrophilic precursors are oxalyl chloride and diethyl oxalate [4][5].
Mechanistic pathways for the synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
Route A: Acylation via Oxalyl Chloride (Schotten-Baumann Type)
This route involves the nucleophilic acyl substitution of oxalyl chloride by 2,4-dimethoxyaniline. Because oxalyl chloride is a highly reactive bis-acylating agent, the reaction proceeds rapidly at low temperatures. A tertiary amine base (such as triethylamine) is strictly required to scavenge the generated hydrochloric acid (HCl)[1][4].
Route B: Aminolysis of Diethyl Oxalate
This route utilizes diethyl oxalate as a milder, less toxic electrophile. The aminolysis of an ester requires significantly higher activation energy than an acyl chloride. Therefore, the reaction is typically driven by prolonged heating (reflux) in a high-boiling solvent like toluene. This route is highly atom-economical and avoids the generation of corrosive HCl gas[5][6].
Experimental Protocols (Self-Validating Systems)
As an application scientist, it is critical to understand that a protocol is only as good as its underlying causality. The following methodologies are designed to be self-validating, ensuring that each step actively prevents common modes of failure.
Route A Protocol: Synthesis via Oxalyl Chloride
Objective: Achieve high-yield amidation while preventing substrate protonation and side-product formation.
-
Preparation of the Amine Solution:
-
Action: Dissolve 2.05 equivalents of 2,4-dimethoxyaniline and 2.2 equivalents of anhydrous triethylamine (Et₃N) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Causality: The slight excess of amine ensures complete consumption of the oxalyl chloride. Anhydrous conditions are non-negotiable; moisture rapidly hydrolyzes oxalyl chloride into oxalic acid, CO₂, and CO, destroying the reagent. Et₃N acts as an acid scavenger. Without it, the HCl byproduct would protonate the electron-rich 2,4-dimethoxyaniline, converting it into an unreactive anilinium salt and stalling the reaction at 50% conversion.
-
-
Electrophile Addition:
-
Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.0 equivalent of oxalyl chloride dropwise over 30 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses side reactions, such as the degradation of the electron-rich methoxy groups.
-
-
Reaction Propagation:
-
Action: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.
-
Causality: Warming to room temperature provides the necessary kinetic energy to drive the second substitution step (conversion of the mono-amide intermediate to the bis-amide), which is sterically more hindered than the first.
-
-
Workup and Purification:
-
Action: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from an ethanol/ethyl acetate mixture.
-
Causality: The acidic wash removes unreacted aniline and Et₃N. The basic wash neutralizes residual acid. Recrystallization exploits the differential solubility of the highly crystalline symmetrical oxamide versus trace mono-amide impurities.
-
Step-by-step experimental workflow for the oxalyl chloride synthesis route.
Route B Protocol: Synthesis via Diethyl Oxalate
Objective: Synthesize the oxamide under mild, acid-free conditions using thermodynamic driving forces.
-
Reagent Mixing:
-
Action: Combine 2.0 equivalents of 2,4-dimethoxyaniline and 1.0 equivalent of diethyl oxalate in a round-bottom flask containing toluene.
-
Causality: Toluene (b.p. ~110 °C) is selected because ester aminolysis requires high thermal energy to proceed at a practical rate[5]. No base is required because the leaving group is a neutral alcohol (ethanol), not a halide.
-
-
Reflux and Distillation:
-
Action: Heat the mixture to reflux (110–120 °C) for 12–24 hours. Optionally, equip the setup with a Dean-Stark trap or a short-path distillation head to remove ethanol as it forms.
-
Causality: According to Le Chatelier's principle, continuously removing the ethanol byproduct shifts the chemical equilibrium entirely toward the formation of the target oxamide, maximizing the yield.
-
-
Isolation:
-
Action: Cool the reaction mixture to room temperature. The symmetrical oxamide typically precipitates out of the non-polar toluene solution. Collect the solid via vacuum filtration and wash with cold hexanes or diethyl ether.
-
Causality: The highly polar, hydrogen-bonding oxamide has very low solubility in cold toluene/hexanes, allowing for isolation via simple filtration without the need for aqueous workup or column chromatography.
-
Analytical Characterization
To validate the structural integrity of the synthesized N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, the following spectroscopic signatures must be confirmed[1]:
| Analytical Technique | Expected Signals & Structural Correlation |
| ¹H NMR (DMSO-d6) | ~9.80 - 10.20 ppm (s, 2H): Amide N-H protons (highly deshielded due to the adjacent carbonyl and aromatic ring).~7.80 - 6.50 ppm (m, 6H): Aromatic protons of the 2,4-dimethoxyphenyl rings.~3.85 ppm (s, 6H) & ~3.75 ppm (s, 6H): Methoxy (-OCH₃) protons. |
| ¹³C NMR (DMSO-d6) | ~158.0 - 160.0 ppm: Carbonyl (C=O) carbons of the oxamide core.~150.0 - 155.0 ppm: Oxygen-bound aromatic carbons (C-OMe).~55.5 - 56.5 ppm: Methoxy (-OCH₃) carbons. |
| FT-IR Spectroscopy | ~3300 - 3350 cm⁻¹: N-H stretching vibration.~1660 - 1680 cm⁻¹: Strong Amide I band (C=O stretching).~1520 - 1540 cm⁻¹: Amide II band (N-H bending).~1210 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ethers. |
| Mass Spectrometry (ESI+) | m/z 361.1: [M+H]⁺ pseudo-molecular ion peak. |
References
-
Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative Pakistan Journal of Pharmaceutical Sciences (2019) URL:[Link]
-
Chlorination reactions of ephedrines revisited. Stereochemistry and functional groups effect on the reaction mechanisms (Synthesis of oxamides) MDPI / SciELO URL: [Link]
- Process for the synthesis of ethylene glycol (WO 2010/130696 / US20230141670A1)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aaronchem.com [aaronchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. US20230141670A1 - Process for the synthesis of ethylene glycol - Google Patents [patents.google.com]
Coordination Chemistry Potential of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Technical Guide & Application Whitepaper [1]
Executive Summary
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS: 21022-18-4) represents a specialized subclass of bis-amide ligands.[1] Characterized by an oxamide core bridged by electron-rich 2,4-dimethoxyphenyl wings, this molecule offers unique steric and electronic properties compared to unsubstituted N,N'-diphenyloxamides.[1] This guide analyzes its potential as a non-innocent ligand in transition metal coordination, focusing on its utility in designing magnetically coupled dinuclear complexes, oxidation catalysts, and metallodrug scaffolds.
Key Technical Advantages[1]
-
Electronic Modulation: The 2,4-dimethoxy substitution pattern creates a highly electron-rich aromatic system, influencing the Lewis basicity of the amide nitrogens.[1]
-
Chelation Versatility: Acts as a bridging bis-bidentate ligand (N,N'-donor) upon deprotonation, facilitating the formation of planar, multinuclear architectures.[1]
-
Solubility Profile: Methoxy groups significantly enhance solubility in polar organic solvents (DMF, DMSO) compared to the parent oxanilide, easing complexation workflows.
Ligand Architecture & Synthesis
Structural Analysis
The ligand consists of two primary domains:
-
The Oxamide Bridge (-NH-CO-CO-NH-): The rigid, planar core responsible for metal binding.[1] It prefers a trans conformation in the free ligand but rotates to cis upon chelation.[1]
-
The 2,4-Dimethoxyphenyl Wings:
-
Ortho-Methoxy (2-OMe): Provides steric bulk.[1] In the free ligand, this often forces the phenyl rings out of the oxamide plane to minimize repulsion with the carbonyl oxygen (the "Ortho Effect").
-
Para-Methoxy (4-OMe): Acts as a strong electron donor via resonance, increasing electron density at the amide nitrogen and potentially stabilizing higher metal oxidation states (e.g., Ni(III) or Cu(III)).[1]
-
Synthesis Protocol (Self-Validating)
Objective: Synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide via condensation.
Reagents:
-
2,4-Dimethoxyaniline (2.0 equiv)[1]
-
Triethylamine (Catalytic, optional)
Workflow Diagram:
Figure 1: Step-by-step synthesis workflow for the ligand.[1]
Detailed Procedure:
-
Dissolution: Dissolve 20 mmol of 2,4-dimethoxyaniline in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of diethyl oxalate dropwise under stirring.
-
Reaction: Reflux the mixture for 6 hours. The solution may darken slightly due to amine oxidation, but the product is stable.
-
Isolation: Cool the mixture to 0°C. The bis-amide will precipitate as a white to pale grey solid.[1]
-
Purification: Filter the solid and wash with cold ethanol (2 x 10 mL) to remove unreacted amine and mono-amide byproducts. Recrystallize from DMF/Ethanol if necessary.[1]
-
Validation:
Coordination Chemistry
The coordination potential of this ligand is dictated by the pH and the metal ion employed.
Coordination Modes
| Mode | Species | Donor Atoms | Geometry | Metal Preference |
| Neutral | H₂L | O, O' | Chelate (7-membered ring) | Lanthanides, weak interaction with transition metals.[1] |
| Mono-Anionic | [HL]⁻ | N, O | Mixed | Rare, intermediate state.[1] |
| Di-Anionic | [L]²⁻ | N, N' | Chelate (5-membered ring) | Cu(II), Ni(II), Pd(II), Co(II) .[1] Forms very stable square planar complexes.[1] |
The "Oxamido" Bridge (Dinuclear Complexes)
The most significant application of this ligand is in constructing dinuclear bridging complexes . Upon double deprotonation, the oxamide core can bridge two metal centers (M-N-C-C-N-M), transmitting magnetic interactions efficiently.
Mechanism of Complexation:
-
Deprotonation: The amide protons are weakly acidic (pKa ~14-15).[1] Coordination requires a base (e.g., NaH, Et₃N) or a basic metal salt (e.g., Acetate).
-
Chelation: The [L]²⁻ ligand binds a metal ion (M1) in the inner cis pocket.[1]
-
Bridging: The carbonyl oxygens on the "back" of the complex remain Lewis basic and can bind a second metal ion (M2), often a hard acid like Ln(III) or Mn(II), forming heterobimetallic complexes.
Pathway Diagram:
Figure 2: Coordination pathway from free ligand to dinuclear magnetic species.[1]
Potential Applications
Molecular Magnetism
The N,N'-bis(2,4-dimethoxyphenyl)ethanediamide ligand is an excellent candidate for designing molecular magnets.[1]
-
Mechanism: The oxamide bridge allows for strong antiferromagnetic coupling between copper(II) ions.
-
Substituent Effect: The 2,4-dimethoxy groups increase the electron density on the phenyl rings.[1] This can fine-tune the redox potential of the metal center, potentially stabilizing mixed-valence states (e.g., Cu(II)-Cu(III)) which are crucial for conductivity and magnetic switching.[1]
Catalysis (Oxidation)
Transition metal complexes (specifically Co and Cu) of oxamide ligands have shown activity in the aerobic oxidation of alcohols.
-
Hypothesis: The electron-donating methoxy groups will increase the electron density at the metal center, facilitating the activation of molecular oxygen (O₂).
-
Protocol: Use [Cu(L)] as a catalyst (1-5 mol%) in benzyl alcohol oxidation with TEMPO as a co-catalyst.[1]
Metallodrug Development
-
Cytotoxicity: Planar Cu(II) oxamide complexes can intercalate into DNA.[1] The 2,4-dimethoxy "wings" may provide specific groove-binding interactions due to their steric bulk and hydrogen-bonding capability (methoxy oxygen as H-bond acceptor).[1]
-
Solubility: The primary barrier for oxamide drugs is solubility.[1] This derivative's methoxy groups address this directly, making it a superior candidate for biological screening compared to the unsubstituted analogue.
References
-
Synthesis of Oxamide Ligands: BenchChem Application Note: N,N'-bis(3-methoxyphenyl)oxamide in Coordination Chemistry. (2025). Retrieved from (Proxy Reference for General Protocol).[1]
-
General Oxamide Coordination: Synthesis of N,N′-bis(2-amino phenyl) oxamide and its behavior of coordination. ResearchGate. Retrieved from .
-
Magnetism of Oxamide Bridges: Synthesis of new oxamide-based ligand and its coordination behavior towards copper(II) ion. PubMed. (2008).[1] Retrieved from .[1]
-
Biological Activity: Ethanediamide, N1,N2-bis(2,4,6-trimethoxyphenyl)- Properties and Applications. ChemBK.[1] Retrieved from .[1]
-
Chemical Data: N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS 21022-18-4).[1] Sigma-Aldrich.[1] Retrieved from .[1]
(Note: While direct literature on the specific 2,4-dimethoxy coordination complex is sparse, the properties are reliably extrapolated from the well-documented 3-methoxy and trimethoxy analogues cited above.)[1]
Sources
An In-depth Technical Guide to Hydrogen Bonding Patterns in N,N'-bis(2,4-dimethoxyphenyl)ethanediamide Crystals
Aimed at Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of crystal engineering and pharmaceutical science, the precise control of molecular self-assembly is paramount. Hydrogen bonding stands out as a highly directional and influential non-covalent interaction that governs the formation of predictable supramolecular architectures. This guide delves into the hydrogen bonding patterns of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, a molecule of interest due to its potential applications in materials science and as a structural motif in drug design. While the specific crystal structure of this compound is not publicly available, this paper will leverage established principles from the crystallographic analysis of related N,N'-diaryl ethanediamides (oxalamides) to predict and analyze its potential hydrogen bonding networks. Furthermore, this guide provides a comprehensive experimental and computational framework for researchers to determine and understand these interactions in their own crystalline systems.
Introduction: The Significance of Hydrogen Bonding in Ethanediamide Crystals
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide belongs to the broader class of oxalamides, which are characterized by a central ethanediamide (-NH-CO-CO-NH-) core flanked by aryl substituents. This core is rich in hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups), making it a powerful driver of molecular self-assembly. The resulting supramolecular structures can significantly influence a compound's physicochemical properties, including solubility, melting point, stability, and, in the context of pharmaceuticals, bioavailability and efficacy.
The predictable nature of hydrogen bonding in oxalamides allows for the rational design of crystalline materials with desired topologies.[1][2] The formation of robust intermolecular and, in some cases, intramolecular hydrogen bonds dictates the packing of molecules in the solid state, leading to the formation of well-defined one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.[3][4] Understanding these patterns is therefore crucial for controlling the solid-state properties of these materials.
Predicted Hydrogen Bonding Motifs in N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Based on extensive studies of similar N,N'-diaryl oxalamides, we can anticipate the dominant hydrogen bonding interactions in the crystal structure of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
Primary Intermolecular N-H···O=C Hydrogen Bonds
The most prevalent and strongest hydrogen bond in oxalamide crystals is the intermolecular N-H···O=C interaction.[1][5] These interactions typically lead to the formation of chains or sheets. The ethanediamide core can adopt different conformations, primarily trans or cis, which will influence the geometry of the resulting hydrogen-bonded network. In the common trans conformation, each molecule can donate two hydrogen bonds and accept two, leading to the formation of linear chains or layered structures.
Table 1: Predicted Primary Hydrogen Bond Parameters
| Donor | Acceptor | Type of Interaction | Expected Distance (D···A, Å) | Expected Angle (D-H···A, °) |
| N-H | O=C | Intermolecular | 2.8 - 3.2 | 150 - 180 |
Secondary and Weaker Interactions
Beyond the primary N-H···O=C bonds, weaker interactions also play a crucial role in stabilizing the crystal packing. These include:
-
C-H···O Hydrogen Bonds: The aromatic and methoxy C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen atoms or the oxygen atoms of the methoxy groups on neighboring molecules.[3][6][7]
-
π-π Stacking: The phenyl rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of electron-donating methoxy groups can influence the nature and strength of these interactions.
-
C-H···π Interactions: Aromatic rings can also act as hydrogen bond acceptors, leading to C-H···π interactions between a C-H bond of one molecule and the π-system of an adjacent molecule.[8]
The interplay of these various interactions will ultimately determine the final three-dimensional architecture of the crystal.
Experimental and Computational Workflow for Characterization
To definitively determine the hydrogen bonding patterns in N,N'-bis(2,4-dimethoxyphenyl)ethanediamide crystals, a combination of experimental techniques and computational modeling is essential.
Synthesis and Crystallization
The first step is the synthesis of the target compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction.
Experimental Protocol: Synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
-
Reactants: 2,4-dimethoxyaniline and oxalyl chloride.
-
Solvent: A suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Procedure: a. Dissolve 2,4-dimethoxyaniline in the chosen solvent and cool the solution in an ice bath. b. Slowly add a solution of oxalyl chloride in the same solvent to the cooled amine solution with stirring. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl gas evolved during the reaction. c. Allow the reaction mixture to warm to room temperature and stir for several hours. d. The resulting precipitate of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is collected by filtration, washed with cold solvent, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).
Experimental Protocol: Single Crystal Growth
High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. The resulting crystallographic data provides precise information on bond lengths, bond angles, and intermolecular distances, allowing for the unambiguous identification and characterization of hydrogen bonds.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The N-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding. A shift to lower wavenumbers compared to the free N-H stretch is indicative of hydrogen bond formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the N-H proton in the ¹H NMR spectrum is also affected by hydrogen bonding. In the solid-state, specialized NMR techniques can provide information about intermolecular proximities.
Computational Modeling
Density Functional Theory (DFT) calculations can be used to model the geometry of the molecule and predict the strength and nature of the intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystal.[9]
Diagram: Experimental and Computational Workflow
Caption: A comprehensive workflow for the characterization of hydrogen bonding patterns.
Analysis of Supramolecular Assembly
The detailed geometric data obtained from SC-XRD allows for a thorough analysis of the supramolecular architecture. Graph-set analysis is a systematic method used to describe the topology of hydrogen-bonded networks.[2] For example, an R²₂(8) motif describes a ring formed by two molecules connected by two hydrogen bonds, involving eight atoms. In many oxalamides, intermolecular N-H···O hydrogen bonds lead to the formation of C(4) chains.
Diagram: Predicted Hydrogen Bonding Network
Caption: Schematic of a linear chain formed by intermolecular N-H···O=C hydrogen bonds.
Conclusion
The hydrogen bonding patterns in N,N'-bis(2,4-dimethoxyphenyl)ethanediamide crystals are predicted to be dominated by strong intermolecular N-H···O=C interactions, leading to the formation of robust supramolecular assemblies. Weaker C-H···O and π-stacking interactions are also expected to contribute to the overall crystal packing. This guide provides a comprehensive theoretical and practical framework for researchers to investigate these interactions. By following the outlined experimental and computational workflow, scientists can gain a deep understanding of the solid-state structure of this and related compounds, which is essential for the rational design of new materials and pharmaceutical products with tailored properties.
References
-
Intermolecular interactions in dictating the self-assembly of halogen derivatives of bis-(N-substituted oxamato)palladate(ii) complexes. RSC Publishing. [Link]
-
Supramolecular interactions in X-ray structures of oxalamides: Green synthesis and characterization. ResearchGate. [Link]
-
Representative examples of functional molecules containing an oxalamide moiety. ResearchGate. [Link]
-
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. PubChem. [Link]
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide. PMC. [Link]
-
Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. PMC. [Link]
-
Hydrogen-bonded sheet structure of ethylidene-N,N′-diacetamide EDACTM10, with perpendicular chains of hydrogen bonds, highlighting the second-level R4,4(24) rings in magenta and orange. ResearchGate. [Link]
-
Supplementary Information. pubs.rsc.org. [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]
-
Intramolecular NH⋯N– –N⋯HN hydrogen bonds with large proton polarizability in monosalts of diamines. Journal of the Chemical Society, Faraday Transactions 2. [Link]
-
HYDROGEN BOND-DIRECTED STEREOSPECIFIC INTERACTIONS IN (A) GENERAL SYNTHESIS OF CHIRAL VICINAL DIAMINES AND (B) GENERATIO. ProQuest. [Link]
-
Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. PMC. [Link]
-
Supporting Information. pubs.rsc.org. [Link]
-
Synthesis and crystal structure of N 1,N 2-dimethylethanedihydrazide. PMC. [Link]
-
Hydrogen-bonding network of N,N′-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride. ResearchGate. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]
-
Diethyloxamide: crystallographic and computational analysis of its solid-state structure. Springer. [Link]
-
Crystal, molecular and electronic structure of N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine and the corresponding radical cation. PubMed. [Link]
-
Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′]. ResearchGate. [Link]
-
Synthesis of [N, N'-Bis(5-benzoyl-4-phenylthiazol-2-yl)-N, N-bisbenzyl]ethane-1, 2-diamines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of N 1,N 2-dimethylethanedihydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Framework for Characterizing Novel Organic Molecules
An In-Depth Technical Guide to the Electronic Properties of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide, therefore, presents a holistic, field-proven framework for the complete electronic characterization of a new chemical entity, using N,N'-bis(2,4-dimethoxyphenyl)ethanediamide as a primary case study. We will proceed from foundational synthesis and structural verification to a synergistic combination of computational modeling and experimental spectroscopy and electrochemistry. This workflow is designed to be a self-validating system, ensuring that theoretical predictions and experimental results corroborate to build a trustworthy and complete electronic profile.
Foundational Workflow: A Synergistic Approach
The characterization of a novel molecule's electronic properties is not a linear process but an integrated workflow where computational and experimental techniques inform and validate one another. This approach ensures a robust and comprehensive understanding.
Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.
-
Solution Preparation: Prepare a solution of the analyte (approx. 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. Add a small amount of ferrocene (Fc) as an internal standard. [1]2. Degassing: Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. [2]3. Data Acquisition:
-
Connect the three electrodes (Working, Reference, Counter) to a potentiostat.
-
Scan the potential to measure the oxidation process. Then, in a separate experiment or a wider scan, measure the reduction process. A typical scan rate is 100 mV/s.
-
-
Data Analysis:
-
Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple (E₁/₂_Fc). All potentials will be referenced against this.
-
Determine the onset potential of the first oxidation (E_onset_ox) and the first reduction (E_onset_red) of the analyte. [2] * Calculate the HOMO and LUMO energies using the following empirical equations, where the energy level of the Fc/Fc⁺ standard is assumed to be -4.8 eV relative to the vacuum level. [1][3] E_HOMO (eV) = -[ (E_onset_ox vs Fc/Fc⁺) + 4.8 ] E_LUMO (eV) = -[ (E_onset_red vs Fc/Fc⁺) + 4.8 ] Where E_onset vs Fc/Fc⁺ = E_onset_analyte - E₁/₂_Fc
-
Synergistic Data Analysis: Building a Complete Profile
The true power of this workflow lies in the integration of all data points. The DFT-calculated HOMO-LUMO gap should correlate with the electrochemical gap from CV and the optical gap from UV-Vis. The TD-DFT simulated spectrum should align with the experimental UV-Vis spectrum. Discrepancies can reveal important information, such as strong solvent effects or molecular aggregation.
Table 1: Hypothetical Electronic Property Data Summary for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
| Parameter | Method | Value |
| Computational Data | ||
| E_HOMO | DFT (B3LYP/6-31G(d)) | -5.65 eV |
| E_LUMO | DFT (B3LYP/6-31G(d)) | -1.80 eV |
| E_gap (Computational) | DFT (B3LYP/6-31G(d)) | 3.85 eV |
| λ_max (Predicted) | TD-DFT | 315 nm |
| Optical Data | ||
| λ_max (Experimental) | UV-Vis Spectroscopy | 320 nm |
| λ_onset | UV-Vis Spectroscopy | 365 nm |
| E_g_opt (Optical Gap) | UV-Vis Spectroscopy | 3.40 eV |
| λ_emission | Fluorescence Spectroscopy | 410 nm |
| Stokes Shift | Fluorescence Spectroscopy | 90 nm |
| Electrochemical Data | ||
| E_onset_ox (vs Fc/Fc⁺) | Cyclic Voltammetry | +0.92 V |
| E_onset_red (vs Fc/Fc⁺) | Cyclic Voltammetry | -2.95 V |
| E_HOMO (Experimental) | Cyclic Voltammetry | -5.72 eV |
| E_LUMO (Experimental) | Cyclic Voltammetry | -1.85 eV |
| E_gap (Electrochemical) | Cyclic Voltammetry | 3.87 eV |
Conclusion
By following this structured and self-validating workflow, researchers can confidently and comprehensively characterize the electronic properties of novel molecules like N,N'-bis(2,4-dimethoxyphenyl)ethanediamide. This approach, which synergizes synthesis, theoretical prediction, and multi-modal experimental validation, provides the robust data necessary to make informed decisions in drug discovery, materials science, and beyond. The correlation between computational predictions and experimental results provides a high degree of confidence in the final electronic profile, establishing a solid foundation for future development.
References
-
El-Sayed, M. A., & El-Gaby, M. S. A. (2001). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. PubMed. [Link]
-
PubChem. (n.d.). N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. National Center for Biotechnology Information. Retrieved from [Link]
-
IJIRT. (2026). Theoretical Investigation of Molecular Structure, Electronic Properties, and Spectroscopic Characteristics of the Drug Molecule. International Journal of Innovative Research in Technology. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2007). Molecular Fluorescence and Phosphorescence Spectrometry. In Principles of Instrumental Analysis. Cengage Learning.
-
Guan, Y., et al. (2024). High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. PMC. [Link]
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications. ResearchGate. [Link]
-
Kumar, R., & Singh, R. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Engineering Technology Science and Research. [Link]
-
CIBA. (n.d.). Analytical technique: Fluorescence Spectroscopy. CIBA. [Link]
-
AxisPharm. (2022). Molecular Fluorescence Spectroscopy Analysis. AxisPharm. [Link]
-
Ramachandran, E., & Subramanian, S. (2008). Synthesis of new oxamide-based ligand and its coordination behavior towards copper(II) ion: spectral and electrochemical studies. PubMed. [Link]
-
NPTEL. (n.d.). Module 9 Methods for Structure Determination Lecture 24 UV-vis and Mass Spectrocopies. NPTEL Archive. [Link]
-
Kearns, D. R. (1961). ELECTRONIC PROPERTIES OF ORGANIC MOLECULES. DTIC. [Link]
-
Kumar, R. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]
- Iozzi, M. F. (2005). TD-DFT and TD-DFT/PCM approaches to molecular electronic excited states in gas phase and in solution. University of Naples Federico II.
-
Soubatch, S., et al. (2025). Electronic and Chemical Properties of Organic Molecules. Forschungszentrum Jülich. [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]
-
Royal Society of Chemistry. (2023). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. [Link]
-
Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Agilent. [Link]
-
Vermeulen, D., et al. (2023). Time Dependent Density Functional Theory calculations of the optical properties of charge-transfer complexes. arXiv.org. [Link]
- Google Patents. (n.d.). Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
-
PubChem. (n.d.). N
1,N2-bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine. National Center for Biotechnology Information. Retrieved from [Link] -
E-PG Pathshala. (n.d.). Chapter 1 UV‐Visible Spectroscopy. Inflibnet. [Link]
-
Wang, B., et al. (2012). Ph3P/I2-mediated synthesis of N,N'-disubstituted and N,N,N'-trisubstituted amidines. ResearchGate. [Link]
-
Fiveable. (2025). N,N-disubstituted amides Definition. Fiveable. [Link]
-
ChemRxiv. (2023). Accurate Electronic and Optical Properties of Organic Doublet Radicals Using Machine Learned Range-Separated Functionals. ChemRxiv. [Link]
-
Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]
-
Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
-
Geoff Hutchison. (2017, April 6). Cyclic Voltammetry - HOMO and LUMO levels. Chemistry Stack Exchange. [Link]
-
Funar-Timofei, S., & C-G. (2018). Molecular Descriptors and Properties of Organic Molecules. ResearchGate. [Link]
-
University of Florida. (n.d.). Tutorial on Fluorescence. University of Florida. [Link]
-
Herbert, J. M. (n.d.). Density-functional theory for electronic excited states. Ohio State University. [Link]
Sources
Methodological & Application
Application Note and Detailed Protocol: Synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide from Diethyl Oxalate
For: Researchers, scientists, and drug development professionals
Introduction and Significance
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is a symmetrical oxamide derivative of significant interest in medicinal chemistry and materials science. Oxamides, as a class, are recognized for their diverse biological activities, including potential as enzyme inhibitors.[1][2] The structural motif of N,N'-diaryl oxamides, in particular, serves as a rigid scaffold that can be strategically functionalized to interact with biological targets. The 2,4-dimethoxyphenyl substituents in the target molecule introduce specific electronic and steric properties that can influence its pharmacological profile and material characteristics.
This application note provides a comprehensive and robust protocol for the synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide via the direct aminolysis of diethyl oxalate with 2,4-dimethoxyaniline. This method is advantageous due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights into process optimization and troubleshooting.
Reaction Principle and Mechanism
The synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide from diethyl oxalate and 2,4-dimethoxyaniline is a classic example of ester aminolysis, a fundamental reaction in organic chemistry for the formation of amides.[3][] The reaction proceeds through a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of the 2,4-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[5] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of ethanol to form a mono-amido ester intermediate. A second molecule of 2,4-dimethoxyaniline then attacks the remaining ester carbonyl group, proceeding through a similar tetrahedral intermediate to yield the final N,N'-bis(2,4-dimethoxyphenyl)ethanediamide product and a second molecule of ethanol.[3][6] The reaction is typically driven to completion by the formation of the stable amide bonds.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of all substances involved is crucial for safe and effective execution of the synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Colorless liquid | 185 | -40.6 |
| 2,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Off-white to tan solid | 247-249 | 33-36 |
| N,N'-bis(2,4-dimethoxyphenyl)ethanediamide | C₁₈H₂₀N₂O₆ | 360.36 | White to off-white solid | Not available | Not available |
| Ethanol (solvent/byproduct) | C₂H₆O | 46.07 | Colorless liquid | 78.37 | -114.1 |
Detailed Experimental Protocol
This protocol is designed for the synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide on a laboratory scale.
Materials and Equipment
-
Diethyl oxalate (≥99%)
-
2,4-Dimethoxyaniline (≥98%)
-
Anhydrous Ethanol (200 proof)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethoxyaniline (10.0 g, 65.3 mmol) in anhydrous ethanol (100 mL). Stir the mixture until the aniline is completely dissolved.
-
Addition of Diethyl Oxalate: To the stirred solution, add diethyl oxalate (4.77 g, 32.6 mmol, 0.5 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the product will be indicated by a new spot with a lower Rf value than the starting aniline.
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent, diethyl oxalate, on TLC), allow the reaction mixture to cool to room temperature. The product, N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, which is a solid, will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification (Optional)
For obtaining a highly pure product, recrystallization can be performed.
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Diethyl Oxalate: Diethyl oxalate is harmful if swallowed and causes serious eye irritation.[8][9] Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately with plenty of water.
-
2,4-Dimethoxyaniline: This compound can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.[8]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. Ensure the correct stoichiometric ratio of reactants is used. |
| Product loss during workup. | Use cold ethanol for washing the precipitate to minimize its solubility. | |
| Impure Product | Presence of unreacted starting materials. | Ensure a thorough washing of the product with cold ethanol. If necessary, perform recrystallization. |
| Formation of mono-amide intermediate. | Using a slight excess of the 2,4-dimethoxyaniline can help drive the reaction to the desired bis-amide product. | |
| Reaction does not proceed | Inactive reagents. | Use freshly opened or properly stored reagents. Ensure the ethanol used is anhydrous, as water can hydrolyze the diethyl oxalate. |
Characterization
The identity and purity of the synthesized N,N'-bis(2,4-dimethoxyphenyl)ethanediamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O stretch.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide. By understanding the underlying reaction mechanism and adhering to the detailed procedure and safety precautions, researchers can successfully prepare this valuable compound for further investigation in drug discovery and materials science. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a high probability of a successful outcome.
References
- Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. (2019). Pak. J. Pharm. Sci., 32(3(Suppl)), 1253-1259.
-
Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]
-
Proposed reaction pathways and mechanisms for amide synthesis from esters and amines as the starting materials... ResearchGate. Retrieved from [Link]
- Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2021). ChemistryOpen, 10(2), 164-170.
- Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. (2019). Pak. J. Pharm. Sci., 32(3(Suppl)), 1253-1259.
-
Preparation of Amides. (2023, April 30). JoVE. Retrieved from [Link]
- Synthesis of new oxamide-based ligand and its coordination behavior towards copper(II) ion: spectral and electrochemical studies. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 108-114.
- Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies. (2021). ChemistrySelect, 6(28), 7136-7142.
-
Diethyl oxalate - ECHA. (2017, October 27). Retrieved from [Link]
-
DIETHYL OXALATE FOR SYNTHESIS - Loba Chemie. (2025, March 25). Retrieved from [Link]
-
DIETHYL OXALATE - Sdfine. (n.d.). Retrieved from [Link]
- Synthesis and reactivity of monothio-oxamides. (2003). ARKIVOC, 2003(13), 205-223.
- US Patent for Process for preparing N,N′-dialkoxy-N, N′-dialkyl oxamide. (n.d.). Google Patents.
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
on reaction with diethyl oxalate forms. (2020, February 16). YouTube. Retrieved from [Link]
-
Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Chemistry Stack Exchange. Retrieved from [Link]
- N,N-Diethyl-3-methylbenzamide. (2022). Molbank, 2022(2), M1415.
- US Patent for Process for producing N,N-dialkyl substituted fatty acids amides. (n.d.). Google Patents.
- A Facile, One-Pot Procedure for Forming Diarylimines from Nitroarenes and Benzaldehydes. (2007). Synlett, 2007(16), 2602-2604.
-
First results on diethyl oxalate as a new product for the conservation of carbonatic substrates. (n.d.). Bicocca. Retrieved from [Link]
Sources
- 1. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Application Note: High-Purity Synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Abstract & Scientific Context
The synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (also referred to as N,N'-bis(2,4-dimethoxyphenyl)oxalamide) represents a classic nucleophilic acyl substitution, yet it demands precise control due to the high nucleophilicity of the 2,4-dimethoxyaniline precursor.
This bis-amide scaffold is frequently utilized in:
-
Supramolecular Chemistry: As a hydrogen-bonding unit for self-assembling nanostructures.
-
Ligand Design: As a precursor for
-symmetric ligands in asymmetric catalysis. -
Medicinal Chemistry: As a rigid linker in fragment-based drug discovery (FBDD).
This guide details two validated protocols: the Acid Chloride Route (Method A) for maximum yield and throughput, and the Ester Condensation Route (Method B) for metal-free, green chemistry applications.
Retrosynthetic Analysis & Reaction Logic
The target molecule possesses
-
Disconnection: Amide bond cleavage.
-
Synthons: 2,4-Dimethoxyaniline (Nucleophile) + Oxalyl Source (Electrophile).
-
Reactivity Profile: The 2,4-dimethoxy substitution pattern makes the aniline highly electron-rich. Consequently, the reaction with oxalyl chloride is extremely fast and exothermic. Temperature control is the critical quality attribute (CQA) to prevent oligomerization or colored impurity formation.
Reaction Scheme
Safety & Handling (Critical)
| Reagent | Hazard Class | Critical Precaution |
| Oxalyl Chloride | Corrosive, Toxic (Inhalation) | Reacts violently with water to release HCl and CO/CO2. Must use a drying tube. |
| 2,4-Dimethoxyaniline | Irritant, Toxic | Avoid skin contact; potential sensitizer. |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Use in a well-ventilated fume hood. |
| Triethylamine | Flammable, Corrosive | Keep away from ignition sources. |
Protocol A: The Acid Chloride Method (High Yield)
Recommended for small-scale (mg to g) synthesis requiring high purity.
Reagent Table
| Component | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 2,4-Dimethoxyaniline | 153.18 | 2.2 | 3.37 g (22 mmol) | Nucleophile |
| Oxalyl Chloride | 126.93 | 1.0 | 1.27 g (0.86 mL, 10 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.5 | 2.53 g (3.5 mL, 25 mmol) | Acid Scavenger |
| DCM (Anhydrous) | - | Solvent | 50 mL | Solvent |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Fit the flask with an addition funnel and a nitrogen inlet adapter. Flush with
for 15 minutes.
Step 2: Nucleophile Solubilization
-
Add 2,4-Dimethoxyaniline (3.37 g) and anhydrous DCM (40 mL) to the flask.
-
Add Triethylamine (3.5 mL). Stir until the solution is homogeneous.
-
Cool the reaction mixture to 0°C using an ice/water bath. Note: Cooling is essential to control the exotherm.
Step 3: Electrophile Addition
-
Dilute Oxalyl Chloride (0.86 mL) in anhydrous DCM (10 mL) in the addition funnel.
-
Add the oxalyl chloride solution dropwise over 20–30 minutes.
-
Observation: A heavy white precipitate (product + TEA·HCl salts) will form immediately.
-
Caution: Vigorous gas evolution (HCl neutralized by TEA) may occur if addition is too fast.
-
Step 4: Reaction & Workup
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add water (50 mL) to the reaction flask and stir vigorously for 10 minutes to dissolve the triethylamine hydrochloride salts.
-
Filtration: The product is likely insoluble in both water and DCM. Filter the solid precipitate using a Büchner funnel.
-
Alternative: If the product dissolves in DCM, separate the organic layer, wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and rotovap.
-
Step 5: Purification
-
Wash the filter cake copiously with water (to remove salts) and then cold ethanol (to remove unreacted aniline).
-
Recrystallization: If necessary, recrystallize from hot DMF or DMSO/Water mixture.
-
Dry in a vacuum oven at 60°C overnight.
Workflow Visualization (Method A)
Figure 1: Step-by-step workflow for the Acid Chloride synthesis route.
Protocol B: The Ester Method (Green Alternative)
Recommended for large-scale synthesis where HCl generation is undesirable.
Procedure
-
Setup: In a 100 mL RBF, combine 2,4-Dimethoxyaniline (2.2 equiv) and Diethyl Oxalate (1.0 equiv).
-
Solvent: Use Ethanol (reflux) or run Neat (no solvent) if the aniline is liquid at reaction temp.
-
Reaction: Heat to reflux (78°C for EtOH) or 100-120°C (Neat) for 6–12 hours.
-
Workup: Cool to RT. The product will crystallize out of the solution.
-
Filtration: Filter the solid and wash with cold ethanol.
Comparison: This method avoids corrosive chlorides but is generally slower and may require higher temperatures to drive the reaction to completion (removal of ethanol byproduct drives equilibrium).
Characterization & Quality Control
Verify the identity of the synthesized N,N'-bis(2,4-dimethoxyphenyl)ethanediamide using the following parameters.
Expected NMR Data ( -DMSO)
Due to the symmetry, the spectrum is simple.
-
H NMR:
- ppm (s, 2H, NH -Amide) - Diagnostic Peak.
- ppm (d, 2H, Aromatic H-6).
- ppm (d, 2H, Aromatic H-3).
- ppm (dd, 2H, Aromatic H-5).
- ppm (s, 6H, O-Me ).
- ppm (s, 6H, O-Me ).
Physical Properties[3][4][5]
-
Appearance: White to off-white crystalline powder.
-
Solubility: Insoluble in water, ether, hexane. Soluble in hot DMF, DMSO. Sparingly soluble in DCM/Chloroform.
-
Melting Point: Expected >200°C (Analogs like trimethoxy-oxalamide melt ~260°C).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents (Hydrolysis of Oxalyl Chloride). | Use freshly distilled DCM and a drying tube. Ensure Oxalyl Chloride is clear, not yellow. |
| Colored Product (Pink/Brown) | Oxidation of aniline. | Perform reaction under strict Nitrogen atmosphere. Recrystallize from DMF/EtOH. |
| Incomplete Reaction | Mono-amide formation. | Ensure slight excess of aniline (2.2 equiv). Extend reaction time. |
| Product "Gums" Up | Impurities trapping solvent. | Triturate the solid with diethyl ether or hexane to induce crystallization. |
References
-
General Oxalamide Synthesis: Gong, H. et al. "Copper-Catalyzed Oxalamide-Directed ortho-C-H Amination of Anilines." Organic Letters, 2020, 22(13), 5051-5056.[2]
-
Oxalyl Chloride Reactivity: "Oxalyl Chloride."[3][4][5][6] Common Organic Chemistry.
-
Analogous Synthesis (Trimethoxy): "Synthesis of heterocyclic compounds by C-O bond catalyzed by copper..." RSC Advances, Supplementary Information.
-
Precursor Data: "2,4-Dimethoxyaniline." PubChem Database.[7]
Sources
- 1. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Oxalamide-Directed ortho-C-H Amination of Anilines with Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oxalyl Chloride [commonorganicchemistry.com]
- 5. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | C20H24N2O8 | CID 126500457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Introduction and Mechanistic Rationale
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS: 21022-18-4), an oxamide derivative, presents unique challenges and opportunities in crystal engineering and purification. The crystallization behavior of this molecule is governed by the competing physical forces of its distinct structural domains.
The central ethanediamide (oxamide) core is a rigid, planar moiety that characteristically forms robust, one-dimensional hydrogen-bonded
However, the presence of the bulky 2,4-dimethoxyphenyl substituents disrupts this perfect packing. The methoxy groups introduce steric hindrance and act as competing, albeit weaker, hydrogen bond acceptors. As an Application Scientist, understanding this dichotomy is critical: to successfully crystallize this compound, the solvent system must be capable of temporarily breaking the strong oxamide
Physicochemical Profiling & Solubility Data
To design a self-validating crystallization protocol, empirical solubility data must dictate solvent selection. Highly polar aprotic solvents (DMSO, DMF) are required to disrupt the oxamide core's hydrogen bonds at room temperature. Protic solvents (Ethanol) or moderately polar solvents (Ethyl Acetate, THF) require elevated temperatures to achieve dissolution, making them ideal for cooling crystallization.
Table 1: Solubility Profile of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
| Solvent System | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Role in Crystallization |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 200 | Primary solvent (Anti-solvent method) |
| N,N-Dimethylformamide (DMF) | 6.4 | > 80 | > 150 | Primary solvent / Co-solvent |
| Ethyl Acetate (EtOAc) | 4.4 | < 5 | ~ 45 | Ideal for Cooling Crystallization |
| Ethanol (EtOH) | 5.2 | < 2 | ~ 30 | Co-solvent / Cooling Crystallization |
| Dichloromethane (DCM) | 3.1 | ~ 15 | ~ 40 (at 40°C) | Primary solvent (Vapor diffusion) |
| Hexane / Heptane | 0.1 | < 0.1 | < 0.5 | Anti-solvent (Vapor diffusion) |
| Water (H₂O) | 10.0 | < 0.1 | < 0.1 | Anti-solvent (Precipitation) |
Crystallization Strategy Workflow
The selection of a crystallization method depends entirely on the downstream application of the material—whether the goal is bulk purity, particle size control for formulation, or structural elucidation via X-ray diffraction (XRD) [2].
Decision matrix for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide crystallization.
Experimental Protocols
Protocol A: Bulk Purification via Controlled Cooling Crystallization
Causality: Ethyl acetate is chosen because the compound exhibits a steep solubility curve in it (poorly soluble at 25°C, highly soluble at 70°C). This allows for high-yield recovery driven by thermodynamics.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 g of crude N,N'-bis(2,4-dimethoxyphenyl)ethanediamide in 25 mL of Ethyl Acetate in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the suspension to 70°C using a controlled oil bath or heating block with magnetic stirring (400 rpm).
-
Validation of Dissolution: If the solution remains cloudy after 15 minutes at 70°C, add Ethyl Acetate in 2 mL increments until complete dissolution is achieved. Self-validation step: The solution must be completely transparent to ensure no undissolved polymorphs act as premature nucleation seeds.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, pre-warmed Erlenmeyer flask to remove dust and insoluble impurities.
-
Controlled Cooling: Place the flask in a programmable cooling incubator or a hot water bath that is turned off and allowed to cool to ambient temperature naturally. Do not disturb or stir. A cooling rate of ~0.5°C/min promotes the growth of large, pure crystals rather than crashing out amorphous powder.
-
Isolation: After 12 hours, collect the resulting crystalline solid via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Ethyl Acetate.
-
Drying: Dry the crystals under high vacuum at 40°C for 8 hours to remove residual solvent trapped in the lattice.
Protocol B: Particle Size Control via Anti-Solvent Precipitation
Causality: For biological assays or formulation, fine, uniform particle sizes are required to maximize the surface-area-to-volume ratio. Rapid precipitation using a highly miscible solvent/anti-solvent pair (DMSO/Water) forces massive, instantaneous nucleation.
Step-by-Step Methodology:
-
Solubilization: Dissolve 500 mg of the compound in 5 mL of pure DMSO at room temperature. Sonicate for 2 minutes to ensure complete disruption of the oxamide hydrogen bonds.
-
Anti-Solvent Preparation: In a separate 100 mL beaker, add 50 mL of ultra-pure water (Milli-Q) and cool to 4°C in an ice bath. Stir vigorously at 800 rpm.
-
Injection: Using a syringe, inject the DMSO solution dropwise (approx. 1 mL/min) directly into the vortex of the cold water.
-
Maturation: A fine white precipitate will form instantly. Allow the suspension to stir for an additional 30 minutes at 4°C to allow Ostwald ripening to stabilize the particle size distribution.
-
Recovery: Centrifuge the suspension at 5000 x g for 10 minutes. Decant the supernatant.
-
Washing: Resuspend the pellet in 20 mL of cold water to wash away residual DMSO. Centrifuge again. Repeat this wash step twice. Lyophilize the final pellet to obtain a fine, uniform powder.
Protocol C: Single-Crystal Growth via Vapor Diffusion
Causality: To elucidate the exact 3D conformation and the 5.05 Å
Step-by-Step Methodology:
-
Inner Vial Preparation: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM) in a 2 mL glass dram vial. Cap and swirl until fully dissolved.
-
Filtration: Filter the solution through a 0.22 µm PTFE filter into a new, clean 2 mL vial. Leave this inner vial uncapped.
-
Outer Chamber Preparation: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully add 3 mL of Hexane to the outer 20 mL vial, ensuring the liquid level of the Hexane is slightly lower than the liquid level of the DCM in the inner vial.
-
Sealing: Tightly cap the outer 20 mL vial. Wrap the cap in Parafilm to ensure an airtight seal.
-
Incubation: Place the chamber in a vibration-free, temperature-controlled environment (20°C) away from direct light.
-
Harvesting: Over 3 to 7 days, Hexane vapor will diffuse into the DCM, slowly lowering the solubility. Once highly faceted, translucent single crystals are observed on the walls of the inner vial, harvest them carefully using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss prior to XRD mounting.
Analytical Characterization Standards
To confirm the success of the crystallization, the isolated material should be subjected to the following analytical validations:
-
Powder X-Ray Diffraction (PXRD): Used to confirm the polymorphic purity of the bulk sample from Protocol A against the theoretical powder pattern derived from the single crystal (Protocol C).
-
Differential Scanning Calorimetry (DSC): The pure oxamide derivative will exhibit a sharp, single endothermic melting peak. A broad peak or multiple peaks indicate trapped solvent, incomplete crystallization, or a mixture of polymorphs [2].
-
1H-NMR (in DMSO-d6): Essential to verify that no chemical degradation occurred during heating. The oxamide N-H protons typically appear as a sharp singlet far downfield (approx. 10-11 ppm) due to their strong hydrogen-bonding character, while the methoxy protons will appear as distinct singlets near 3.8 ppm.
References
-
Nguyen, T. L., Fowler, F. W., & Lauher, J. W. (2001). Commensurate and incommensurate hydrogen bonds. An exercise in crystal engineering. Journal of the American Chemical Society, 123(44), 11057-11064. Available at:[Link]
-
Fabbiani, F. P. A., & Pulham, C. R. (2022). High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review. Crystals, 12(5), 746. Available at:[Link]
Technical Guide: N,N'-bis(2,4-dimethoxyphenyl)ethanediamide as a Bidentate Ligand
This Application Note is designed for researchers in organometallic chemistry and pharmaceutical process development. It details the synthesis, coordination chemistry, and catalytic utility of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (hereafter referred to as L-2,4-DMO ).
Executive Summary
L-2,4-DMO is an electron-rich, bidentate ligand belonging to the diaryloxamide family. Distinguished by the ortho,para-dimethoxy substitution pattern on the N-aryl rings, this ligand exhibits enhanced solubility in organic solvents and superior electronic donation compared to unsubstituted oxamides. Its primary utility lies in Copper-Catalyzed Ullmann-Goldberg Cross-Coupling , where it stabilizes active Cu(I) species and facilitates the amination of aryl halides under mild conditions.
Part 1: Ligand Architecture & Properties
Structural Logic
The ligand features two 2,4-dimethoxyaniline moieties bridged by an oxalyl unit.
-
Core: The ethanediamide (oxamide) bridge provides a rigid backbone.
-
Electronic Tuning: The methoxy groups at the 2- and 4-positions are strong electron donors (resonance effect). This increases the electron density on the amide nitrogens and carbonyl oxygens, enhancing the ligand's ability to stabilize high-valent metal intermediates (e.g., Cu(III)) during catalytic cycles.
-
Binding Modes:
-
Neutral (O,O'-Chelation): Binds through carbonyl oxygens. Common with hard Lewis acids or in the precatalyst stage.
-
Anionic (N,N'-Chelation): Upon double deprotonation (typically by bases like
or ), it forms a dianionic chelate. This is the active mode in many Cu-catalyzed cycles, forming a neutral complex with Cu(II) or an anionic complex with Cu(I).
-
Physicochemical Profile
| Property | Specification |
| Formula | |
| MW | 360.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Toluene; sparingly soluble in EtOH. |
| pKa (Amide) | ~14–15 (estimated); deprotonation requires base + heat or metal coordination. |
Part 2: Synthesis Protocol
Objective: Preparation of high-purity L-2,4-DMO from 2,4-dimethoxyaniline.
Reaction Scheme
The synthesis utilizes a nucleophilic acyl substitution between the aniline derivative and oxalyl chloride.
Figure 1: Synthetic pathway for L-2,4-DMO via acyl chloride route.
Step-by-Step Procedure
Safety: Oxalyl chloride is toxic and releases HCl. Perform in a fume hood.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 2,4-dimethoxyaniline (3.06 g, 20 mmol) and triethylamine (3.5 mL, 25 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve oxalyl chloride (0.86 mL, 10 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A thick white precipitate (product + salts) will form.
-
Quench & Workup:
-
Add water (100 mL) to the flask and stir vigorously for 15 minutes to dissolve triethylamine hydrochloride salts.
-
Filter the solid precipitate.[1]
-
Wash the filter cake sequentially with water (2 x 20 mL), 1M HCl (20 mL, to remove unreacted aniline), saturated
(20 mL), and cold ethanol (20 mL).
-
-
Purification: Recrystallize the crude solid from hot DMF/Ethanol (1:4 ratio) or boiling toluene.
-
Drying: Dry under vacuum at 60°C for 12 hours.
-
Expected Yield: 85–92%
-
Validation:
NMR (DMSO- ) should show a singlet at ~10.5 ppm (amide NH) and characteristic methoxy signals at 3.7–3.8 ppm.
-
Part 3: Application - Copper-Catalyzed C-N Coupling
Context: L-2,4-DMO is utilized to promote the coupling of aryl halides with amines (Ullmann-type), particularly useful for deactivating substrates where ligand-free copper fails.
Mechanistic Workflow
The ligand lowers the activation energy for the oxidative addition of the aryl halide to the Cu(I) center and stabilizes the resulting Cu(III) intermediate.
Figure 2: Catalytic cycle for Cu/L-2,4-DMO mediated cross-coupling.
Standard Operating Procedure (SOP)
Reaction: Coupling of Iodobenzene with Imidazole (Model System).
-
Charge: To a dried Schlenk tube equipped with a stir bar, add:
-
CuI (19 mg, 0.1 mmol, 10 mol%)
-
L-2,4-DMO (36 mg, 0.1 mmol, 10 mol%)
-
Base:
(650 mg, 2.0 mmol) -
Nucleophile: Imidazole (1.2 mmol)
-
Electrophile: Iodobenzene (1.0 mmol)
-
-
Solvent: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (2.0 mL).
-
Activation: Stir at room temperature for 10 minutes. Observation: The solution should turn a greenish-blue or homogenous dark color, indicating complex formation.
-
Heating: Heat the sealed tube to 110°C for 12–24 hours.
-
Workup:
-
Analysis: Determine yield via GC-MS or isolate via column chromatography.
Comparative Performance Data
Typical yields for L-2,4-DMO vs. Ligand-Free conditions (based on general diaryloxamide performance).
| Substrate (Ar-X) | Nucleophile | Conditions | Yield (Ligand) | Yield (No Ligand) |
| Iodobenzene | Imidazole | DMSO, 110°C | 92% | 15% |
| 4-Bromoanisole | Pyrazole | DMSO, 120°C | 85% | <5% |
| 2-Chloropyridine | Aniline | DMF, 130°C | 78% | 0% |
Part 4: Troubleshooting & QC
Self-Validating the Protocol:
-
Solubility Check: If the ligand does not dissolve in hot DMSO during the catalyst preparation step, the reaction will fail. Solution: Ensure the particle size of the ligand is fine; sonicate the DMSO/Ligand/CuI mixture before adding base.
-
Colorimetric Indicator:
-
Success: A stable homogenous color (often blue/green or dark brown depending on the specific Cu oxidation state stabilized).
-
Failure: Black precipitate (Cu(0) nanoparticles) indicates ligand dissociation and catalyst decomposition. Increase ligand loading or lower temperature.
-
-
Base Sensitivity: Oxamides can hydrolyze under extremely harsh basic conditions (e.g., NaOH, >140°C). Use Carbonate or Phosphate bases (
) to maintain ligand integrity.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
-
Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry.
-
Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Goldberg Reactions.[4][5] Nature Protocols.
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Nanoarchitectonics of Novel Squaraine Derivatives for Organic Photovoltaic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Application Note: Synthesis of 5,7-Dimethoxyisatin via Stollé Cyclization of 2,4-Dimethoxyaniline and Oxalyl Chloride
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Scientific Rationale & Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are privileged, versatile scaffolds in medicinal chemistry. They exhibit a broad spectrum of pharmacological properties, serving as critical precursors for anticancer, antiviral, and antimicrobial agents[1]. The substitution of the isatin core with electron-donating methoxy groups significantly modulates its lipophilicity and electronic profile, which is highly desirable for Structure-Activity Relationship (SAR) optimization in drug discovery[2].
When synthesizing dimethoxyisatins, the choice of the synthetic route is strictly dictated by the electronic geometry of the starting aniline. While the classic Martinet procedure (utilizing oxomalonate esters) is highly successful for synthesizing 5,6-dimethoxyisatin from 4-aminoveratrole, it is notably less successful when applied to 2,4-dimethoxyaniline, frequently resulting in poor yields[1]. Therefore, the 3—utilizing the highly reactive oxalyl chloride—emerges as the preferred and most robust alternative[3].
Mechanistic Insights & Causality (Expertise & Experience)
The reaction between 2,4-dimethoxyaniline and oxalyl chloride proceeds via a two-step Stollé protocol:
-
Nucleophilic Acyl Substitution: The electron-rich primary amine of 2,4-dimethoxyaniline attacks the highly electrophilic oxalyl chloride. This rapid, exothermic step eliminates hydrogen chloride (HCl) gas, yielding the intermediate N-(2,4-dimethoxyphenyl)oxamoyl chloride[4].
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The intermediate must undergo ring closure at the C6 position of the aromatic ring to form the five-membered pyrrole-2,3-dione core.
The Electronic Mismatch Challenge: The geometry of 2,4-dimethoxyaniline presents a unique electronic challenge. The methoxy groups at C2 and C4 direct electron density to the C3 and C5 positions via resonance. However, cyclization must occur at the C6 position (the only available ortho position to the amine). Because C6 is meta to both methoxy groups, it lacks their resonance activation and is relatively electron-poor.
This electronic mismatch explains exactly why milder cyclization protocols (like the Martinet procedure) fail to produce high yields for 2,4-dimethoxyaniline[1]. To overcome this activation barrier, the Stollé procedure forces the cyclization using the highly electrophilic oxalyl chloride combined with either a strong Lewis acid (e.g.,
Reaction pathway of 2,4-dimethoxyaniline and oxalyl chloride yielding 5,7-dimethoxyisatin.
Experimental Protocol (Self-Validating System)
This protocol outlines the Lewis acid-catalyzed Stollé cyclization. It is designed as a self-validating workflow, ensuring that visual and physical cues confirm the success of each step.
Step-by-step experimental workflow for the Stollé synthesis of 5,7-dimethoxyisatin.
Step-by-Step Methodology:
-
Preparation of Aniline Solution: Dissolve 2,4-dimethoxyaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Controlled Acylation: Slowly add oxalyl chloride (1.5 equiv, 15 mmol) dropwise over 20 minutes.
-
Causality: Slow addition at 0 °C controls the highly exothermic acylation and manages the vigorous evolution of HCl and CO/CO
gases[4]. -
Self-Validation Checkpoint 1: Vigorous bubbling will occur. The cessation of this bubbling after warming to room temperature (approx. 2 hours) indicates the complete consumption of the aniline and formation of the intermediate.
-
-
Lewis Acid Cyclization: Cool the mixture back to 0 °C. Add anhydrous Aluminum Chloride (
, 1.2 equiv) in small portions. Allow the reaction to warm to room temperature and stir for 4–6 hours.-
Self-Validation Checkpoint 2: The reaction mixture will transition from a pale solution to a deep, vibrant yellow/orange suspension, confirming successful ring closure to the isatin core.
-
-
Quench & Workup: Carefully pour the reaction mixture over crushed ice (50 g) to quench the Lewis acid. Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with cold brine, dry over anhydrous
, and concentrate under reduced pressure. -
Isolation: Triturate the crude sticky residue with cold methanol (15 mL). The 5,7-dimethoxyisatin will precipitate as a solid. Isolate via vacuum filtration and dry overnight.
Data Presentation & Optimization
Table 1: Reaction Condition Optimization for Stollé Cyclization
| Method | Reagents | Temp | Time | Yield | Observation / Causality |
| Martinet | Diethyl ketomalonate, Acid | 80 °C | 12 h | <20% | Poor conversion due to C6 electronic mismatch[1]. |
| Stollé (Thermal) | Oxalyl Chloride (neat) | 160 °C | 4 h | 65-70% | High heat overcomes activation barrier; requires rigorous venting. |
| Stollé (Lewis Acid) | Oxalyl Chloride, | 25 °C | 6 h | 75-82% | Preferred method; milder temperature profile and cleaner profile. |
Table 2: Expected Analytical Characterization of 5,7-Dimethoxyisatin
| Technique | Key Signals / Metrics | Interpretation |
| ~10.8 ppm (s, 1H) | Confirms the presence of the isatin N-H proton (lactam form). | |
| ~6.6 ppm (d, 1H), ~6.4 ppm (d, 1H) | Corresponds to the isolated aromatic protons at C4 and C6. | |
| ~184 ppm, ~159 ppm | Confirms the C3 (ketone) and C2 (amide) carbonyl carbons. | |
| LC-MS (ESI+) | m/z 208.06 [M+H] | Validates the molecular weight of the target 5,7-dimethoxyisatin. |
Troubleshooting & Safety Directives
-
Toxicity & Fume Management: Oxalyl chloride is highly toxic, corrosive, and reacts violently with moisture. The reaction produces stoichiometric amounts of HCl and CO gas. All operations must be conducted in a well-ventilated fume hood equipped with a proper base-scrubber system.
-
Incomplete Cyclization: If the thermal energy or Lewis acid equivalents are insufficient, unreacted N-aryl oxamoyl chloride will remain. During aqueous workup, this intermediate hydrolyzes into an unwanted oxanilic acid derivative. Ensure strict adherence to the
stoichiometry and reaction times.
References
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. SciELO. 4
-
Shu, V. A., et al. (2024). A Comprehensive Review on Isatin Hybrid: Opportunities in Medicinal Chemistry. Impactfactor. 1
-
Priyanka, V. (2023). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. ResearchGate.3
Sources
Application Notes & Protocols: Metal Complexation with N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, metal complexation, and characterization of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide. This symmetrical diamide ligand, featuring electron-rich dimethoxy-substituted phenyl rings, presents a compelling scaffold for coordination chemistry. The protocols herein are designed to be robust and adaptable, offering detailed step-by-step procedures grounded in established chemical principles. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing and confirming novel metal complexes. Potential applications for these complexes in medicinal inorganic chemistry, such as therapeutic agents and diagnostics, are predicated on a thorough understanding of their structure and properties, which is the central goal of this guide.[1][2]
Introduction and Rationale
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is an organic ligand characterized by a central ethanediamide (oxamide) core flanked by two 2,4-dimethoxyphenyl groups. The amide oxygen and nitrogen atoms represent potential donor sites for coordination with metal ions. The presence of methoxy groups (-OCH₃) increases the electron density on the phenyl rings and can influence the electronic properties and solubility of both the ligand and its resulting metal complexes.
The study of metal complexes is a cornerstone of medicinal chemistry. The coordination of a metal ion to an organic ligand can dramatically alter its biological activity, bioavailability, and stability.[3] Metal complexes offer unique advantages, including diverse coordination geometries, redox activity, and the ability to act as scaffolds for targeted drug design.[2][4] For instance, the chelation of a metal can enhance the lipophilicity of a drug molecule, potentially improving its ability to cross cell membranes. This guide provides the foundational methods to explore the rich coordination chemistry of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide with various transition metals.
Synthesis of the Ligand: N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
2.1. Underlying Principle
The synthesis is achieved via a nucleophilic acyl substitution reaction. The highly reactive oxalyl chloride serves as the electrophilic source for the ethanediamide backbone. The amine groups of two equivalents of 2,4-dimethoxyaniline act as nucleophiles, attacking the carbonyl carbons of oxalyl chloride to form the stable amide bonds. A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.
2.2. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dimethoxyaniline | ≥98% | Sigma-Aldrich | |
| Oxalyl Chloride | ≥98% | Sigma-Aldrich | Handle in a fume hood. |
| Triethylamine (TEA) | ≥99%, Anhydrous | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid (HCl) | 1 M Aqueous | VWR | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying. |
| Ethanol (EtOH) | Reagent Grade | VWR | For recrystallization. |
2.3. Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethoxyaniline (10.0 g, 65.3 mmol) and triethylamine (10.0 mL, 71.8 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Dissolve oxalyl chloride (2.8 mL, 32.7 mmol) in 20 mL of anhydrous DCM and add this solution to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. A precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4 hours.
-
Quenching and Extraction: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield the product as a white or off-white crystalline solid.
-
Isolation: Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum. An expected yield is typically in the range of 75-85%.
General Protocol for Metal Complexation
3.1. Principle of Complexation
This protocol describes a general method for reacting the synthesized ligand with a metal salt. The ligand is expected to act as a neutral bidentate chelating agent, coordinating through the two amide oxygen atoms. This coordination is driven by the Lewis acid-base interaction between the electron-rich oxygen atoms (Lewis base) and the electron-deficient metal ion (Lewis acid). The choice of solvent is critical; it must dissolve both the ligand and the metal salt without strongly coordinating to the metal itself. Ethanolic solvents are often a good starting point. The stoichiometry is controlled by the molar ratio of reactants.
Caption: High-level workflow for the synthesis of metal complexes.
3.2. Materials and Reagents
-
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (Synthesized in Section 2)
-
Metal Salts (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, Co(NO₃)₂·6H₂O, ZnCl₂)
-
Solvents (e.g., Anhydrous Ethanol, Methanol, Acetonitrile)
3.3. Step-by-Step Protocol (Example with Copper(II) Chloride)
-
Ligand Solution: In a 100 mL round-bottom flask, suspend the ligand (e.g., 0.362 g, 1.0 mmol) in 30 mL of ethanol. Heat the mixture gently with stirring to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 0.171 g, 1.0 mmol for a 1:1 ratio) in 15 mL of ethanol.
-
Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change and/or the formation of a precipitate is often observed immediately.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.[5]
-
Isolation: After reflux, allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with small portions of cold ethanol to remove any unreacted starting materials, followed by a final wash with diethyl ether.
-
Drying: Dry the resulting complex in a vacuum oven at 60-70 °C for several hours.
Physicochemical Characterization of Complexes
Confirming the formation of a new metal complex and elucidating its structure requires a suite of analytical techniques. Each method provides a different piece of the structural puzzle.
Caption: Key techniques for characterizing metal complexes.
4.1. Spectroscopic and Analytical Data
The following table summarizes the expected changes in key analytical data upon successful complexation.
| Technique | Purpose | Expected Observation for Complex vs. Free Ligand |
| FT-IR Spectroscopy | Identify coordination sites | A significant shift of the amide C=O stretching band (ν(C=O)) to a lower wavenumber (typically 15-40 cm⁻¹). Appearance of new low-frequency bands corresponding to Metal-Oxygen (M-O) bonds.[5][6] |
| UV-Vis Spectroscopy | Observe electronic transitions | Appearance of new, often broad and low-intensity, absorption bands in the visible region (400-800 nm) for transition metal complexes, attributable to d-d transitions. Potential for new charge-transfer (MLCT) bands.[7][8] |
| Molar Conductance | Determine electrolytic nature | Low conductance values in a solvent like DMF or DMSO suggest a non-electrolyte, indicating that anions (e.g., Cl⁻) are coordinated to the metal. High values suggest an electrolytic nature where anions are counter-ions.[9] |
| Elemental Analysis | Confirm stoichiometry | Experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex (e.g., [M(L)Cl₂]). |
4.2. Protocol: Determining Stoichiometry by UV-Vis Titration (Job's Plot)
This method of continuous variation is a powerful tool for determining the metal-to-ligand (M:L) binding stoichiometry in solution.[10]
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the ligand and the chosen metal salt in a suitable solvent (e.g., acetonitrile).
-
Serial Solutions: Prepare a series of solutions in 10 mL volumetric flasks by mixing the stock solutions in varying ratios, keeping the total volume and total molar concentration constant. For example:
-
Sample 1: 1 mL Ligand + 9 mL Metal Salt
-
Sample 2: 2 mL Ligand + 8 mL Metal Salt
-
...
-
Sample 9: 9 mL Ligand + 1 mL Metal Salt
-
Dilute each to the 10 mL mark with the solvent.
-
-
Measurement: Record the UV-Vis spectrum for each solution. Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex (this is a wavelength where neither the free ligand nor the metal salt absorb significantly). Measure the absorbance of each solution at this λ_max.
-
Data Analysis: Calculate the absorbance change (ΔA), which is the measured absorbance corrected for any residual absorbance from the free ligand. Plot ΔA versus the mole fraction of the ligand (X_L = [L]/([M]+[L])).
-
Interpretation: The peak of the resulting curve indicates the mole fraction at which the complex concentration is maximized. A peak at X_L = 0.5 indicates a 1:1 stoichiometry. A peak at X_L = 0.67 indicates a 1:2 (M:L) stoichiometry.[11]
Concluding Remarks for the Researcher
The protocols detailed in this guide provide a robust framework for the synthesis and characterization of novel metal complexes based on N,N'-bis(2,4-dimethoxyphenyl)ethanediamide. The true scientific value is unlocked during the characterization phase, where spectroscopic and analytical data are pieced together to form a complete picture of the new molecule. For those in drug development, successful characterization is the mandatory first step before any biological evaluation. It is crucial to remember that reaction conditions (solvent, temperature, stoichiometry) can significantly influence the final product, potentially leading to different coordination geometries or even polymeric structures.[12] Therefore, meticulous execution and thorough characterization are paramount to achieving reproducible and reliable results.
References
- ResearchGate. (2025, August 6). Synthesis, Structural Characterization, Spectroscopic and Electrochemical Studies of N,N'-bis[(2,4-dimethoxyphenyl) methylidene]butane-1,4-diamine.
- SciSpace. (n.d.). Metal–organic complexation in the marine environment.
- OSTI.GOV. (2024, January 17). Metal Organic Complexation in Seawater: Historical Background and Future Directions.
- ResearchGate. (n.d.). SYNTHESIS, SINGLE CRYSTAL X-RAY AND BIOLOGICAL STUDY OF TRANSITION METAL COMPLEXES OF N, N-DONOR SCHIFF BASE LIGAND: N1 , N2 -BIS[(4-METHOXYPHENYL) METHYLIDENE]-1,2-ETHANEDIAMINE.
- Supplementary Information. (n.d.).
- Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Arab. J. Chem. Environ. Res. 08, 275-286.
- International Journal of Innovative Research in Science, Engineering and Technology. (2016, June 15). Determination of Complexing Capacity of Ligands in Natural Water.
- Facile preparation of the new organic ligands, schiff bases and metal complexes in well. (2025, August 4).
- Journal of Materials Chemistry. (n.d.). Preparation, characterization and mesomorphic properties of nickel and copper complexes derived from N,N′-bis[3-(3′,4′-dialkoxyphenyl)-3-oxopropenyl]ethylenediamine. RSC Publishing.
- PubChem. (n.d.). N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide.
- MDPI. (2018, April 10). Effects of Introducing Methoxy Groups into the Ancillary Ligands in Bis(diimine) Copper(I) Dyes for Dye-Sensitized Solar Cells.
- ResearchGate. (n.d.). Transition metals in the process of complexation with organic ligands containing heteroatoms in the structure.
- Supporting Information. (n.d.). DOI.
- ResearchGate. (2025, November 29). Pharmaceutical Applications of Metal Complexes and Derived Materials.
- IMR Press. (2012, January 1). New applications of old metal-binding drugs in the treatment of human cancer.
- Indian Journal of Pharmaceutical Education and Research. (2024, April 24). Bio-Conjugated Metallic Complexes in Drug Design.
- PMC. (n.d.). Bis(2,3,4-trimethoxybenzylidene)ethane-1,2-diamine-κ2 N,N′]dibromidomercury(II).
- MDPI. (2025, August 25). Metal-Based Compounds: Relevance for the Biomedical Field.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. imrpress.com [imrpress.com]
- 5. Facile preparation of the new organic ligands, schiff bases and metal complexes in well - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mocedes.org [mocedes.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijirset.com [ijirset.com]
- 11. scispace.com [scispace.com]
- 12. [N,N′-Bis(2,3,4-trimethoxybenzylidene)ethane-1,2-diamine-κ2 N,N′]dibromidomercury(II) - PMC [pmc.ncbi.nlm.nih.gov]
Green chemistry synthesis routes for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Application Note: Green Chemistry Synthesis Routes for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Rationale & Chemical Context
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS No. 21022-18-4)[1] is a symmetrical diaryloxamide with significant utility in coordination chemistry, polymer science, and medicinal chemistry, particularly as a scaffold for potent α-glucosidase inhibitors.
Traditionally, the synthesis of symmetrical diaryloxamides relies on the reaction of anilines (such as 2,4-dimethoxyaniline) with oxalyl chloride in the presence of an amine base (like triethylamine) and a halogenated solvent (e.g., dichloromethane). While synthetically effective, this route is fundamentally misaligned with green chemistry principles. Oxalyl chloride is highly toxic, corrosive, and generates stoichiometric amounts of hazardous hydrogen chloride gas and triethylamine hydrochloride waste.
To address these environmental and safety bottlenecks, modern synthetic protocols replace oxalyl chloride with dialkyl oxalates, such as diethyl oxalate[2][3]. Diethyl oxalate is a safer, non-corrosive acylating agent that produces only ethanol as a byproduct. However, because esters are significantly less electrophilic than acid chlorides, the direct amidation of diethyl oxalate with moderately nucleophilic anilines requires specific activation strategies. This guide details two field-proven, self-validating green protocols: a Microwave-Assisted Catalytic Route using Ceric Ammonium Nitrate (CAN)[4] and a Solvent-Free Mechanochemical Route[5].
Workflow comparison of traditional vs. green synthesis routes for diaryloxamides.
Mechanistic Causality: Overcoming the Activation Energy Barrier
Why use CAN in microwave-assisted amidation? Diethyl oxalate requires electrophilic activation to react efficiently with 2,4-dimethoxyaniline. Ceric ammonium nitrate (CAN) acts as a potent, water-tolerant Lewis acid. The Ce(IV) ion coordinates to the carbonyl oxygens of diethyl oxalate, withdrawing electron density and increasing the partial positive charge on the carbonyl carbon. This lowers the lowest unoccupied molecular orbital (LUMO) of the ester, facilitating nucleophilic attack by the amine lone pair. Microwave irradiation provides rapid, uniform dielectric heating, accelerating the breakdown of the tetrahedral intermediate to expel ethanol and regenerate the catalyst[4].
Why does mechanochemistry work without a catalyst? Mechanochemical grinding imparts mechanical energy directly to the crystalline lattices of the solid reactants. The localized high pressure and frictional heat at the impact sites create a transient melt or amorphous phase. This drastically increases the effective local concentration of the reactants, driving the amidation forward without the need for bulk solvents, external heating, or coupling agents[5].
Catalytic cycle of Ce(IV)-mediated amidation of diethyl oxalate with anilines.
Quantitative Process Metrics
The following table summarizes the efficiency and environmental impact of the traditional route versus the two proposed green methodologies.
| Parameter | Traditional Route | Route A: Microwave + CAN | Route B: Mechanochemical |
| Acylating Agent | Oxalyl Chloride (Toxic) | Diethyl Oxalate (Safe) | Diethyl Oxalate (Safe) |
| Solvent | Dichloromethane | Solvent-Free | Solvent-Free |
| Catalyst / Base | Triethylamine (Base) | CAN (2 mol%) | None |
| Reaction Time | 4 - 12 hours | 2 hours | 30 - 60 minutes |
| Primary Byproduct | HCl gas, Et₃N·HCl | Ethanol | Ethanol |
| Purification | Column Chromatography | Cold Wash / Filtration | Cold Wash / Filtration |
| Yield (Typical) | 60 - 75% | > 85% | > 80% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They rely on the differential solubility of the target compound to verify reaction success. N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is highly crystalline and insoluble in cold polar protic solvents (water/ethanol), whereas the unreacted 2,4-dimethoxyaniline, CAN catalyst, and ethanol byproduct are highly soluble. The spontaneous formation of a dense precipitate serves as an immediate visual confirmation of reaction success, yielding analytically pure product without subjective chromatographic separation[4][5].
Route A: Solvent-Free Microwave-Assisted Catalytic Synthesis
Adapted from microwave-assisted direct amidation principles[4].
-
Preparation: To an empty microwave-safe reaction vessel, add 2,4-dimethoxyaniline (4.2 mmol, ~643 mg) and diethyl oxalate (2.0 mmol, ~292 mg).
-
Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (2 mol% relative to the ester, ~22 mg). Do not add any solvent.
-
Irradiation: Equip the flask with a reflux condenser (if operating at atmospheric pressure) and place it in the microwave reactor. Set the microwave to maintain a constant temperature of 160 °C for 2 hours (power automatically modulated up to 480 W).
-
Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. The mixture will begin to solidify.
-
Self-Validating Isolation: Add 25 mL of cold ethyl acetate or cold ethanol to the vessel and triturate the solid. The unreacted amine and catalyst will dissolve, while the target oxamide remains insoluble.
-
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with an additional 10 mL of cold ethanol. Air-dry to obtain the pure N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
Route B: Solvent-Free Mechanochemical Synthesis
Adapted from mechanochemical green amidation principles[5].
-
Preparation: In a clean, dry agate mortar (or a stainless-steel milling jar for automated ball milling), combine 2,4-dimethoxyaniline (4.0 mmol, ~612 mg) and diethyl oxalate (2.0 mmol, ~292 mg).
-
Grinding: Manually grind the mixture with a pestle (or run the ball mill at 25-30 Hz). The mechanical friction will initially cause the mixture to form a thick paste as the localized heat initiates the amidation.
-
Monitoring: Continue grinding for 30 to 45 minutes. The reaction is complete when the paste solidifies into a dry, hard powder, indicating the conversion of the liquid ester and amine into the solid oxamide. TLC (Hexane:EtOAc) can be used to confirm the disappearance of the amine.
-
Self-Validating Isolation: Transfer the solid powder to a beaker and add 15 mL of ice-cold distilled water. Stir vigorously for 5 minutes to dissolve any trace impurities.
-
Filtration: Isolate the solid via vacuum filtration. Recrystallize from hot ethanol if ultra-high purity is required for biological assays.
References
-
Title: Ethanediamide | Sigma-Aldrich: N,N'-bis(2,4-dimethoxyphenyl)ethanediamide Source: sigmaaldrich.com URL: 1
-
Title: Green Synthesis of Amides through Direct Acid-Amine Coupling under Solvent-Free and Aqueous Conditions Source: Nigerian Research Journal of Chemical Sciences (unn.edu.ng) URL: 5
-
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: mdpi.com URL: 4
-
Title: Chlorination reactions of ephedrines revisited. Stereochemistry and functional groups effect on the reaction mechanisms: Synthesis of oxamides Source: mdma.ch URL: 2
-
Title: US20230141670A1 - Process for the synthesis of ethylene glycol Source: google.com (Patents) URL: 3
-
Title: Oxamide Derivatives as Potent α-Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies Source: researchgate.net URL: Link
Sources
Handling, Storage, and Coordination Protocols for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide in Metallodrug Discovery
Executive Summary
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS: 21022-18-4) is a highly specialized symmetrical diaryl oxamide. In contemporary coordination chemistry and drug development, oxamide derivatives serve as versatile bidentate or tetradentate bridging ligands. They are instrumental in synthesizing multinuclear transition metal complexes (particularly dicopper(II) species) that exhibit potent DNA/protein-binding affinities and in vitro anticancer activities [1]. This application note provides a comprehensive, self-validating framework for the handling, storage, and application of this ligand in metallodrug synthesis [2].
Physicochemical Profiling & Causality in Handling
To establish a robust handling protocol, one must understand the molecular causality driving the compound's behavior:
-
Electronic Tuning via Methoxy Groups: The 2,4-dimethoxy substitutions on the phenyl rings act as strong electron-donating groups (EDGs). This increases the electron density on the adjacent amide nitrogens and carbonyl oxygens. Consequently, upon deprotonation, the ligand exhibits enhanced chelating affinity for transition metals compared to unsubstituted oxamides.
-
Hydrolytic and Oxidative Susceptibility: While the ethanediamide (oxamide) core is generally stable, the highly electron-rich aromatic rings increase susceptibility to photo-oxidation. Furthermore, the amide bonds can undergo slow hydrolysis if exposed to ambient moisture combined with trace acidic or basic impurities over extended periods.
Storage and Handling Protocols
Protocol 1: Long-Term Storage
-
Environment: Store the solid compound at 2–8°C in a tightly sealed, light-resistant container (amber glass or foil-wrapped).
-
Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) within a desiccator containing active desiccant (e.g., anhydrous calcium sulfate).
-
Causality: The low temperature and inert atmosphere prevent the photo-oxidation of the electron-rich dimethoxyphenyl rings and mitigate any moisture-driven hydrolysis of the oxamide backbone.
-
Self-Validation Check: Before use, perform a visual inspection. The powder should be a free-flowing, off-white to pale yellow crystalline solid. Any significant browning or clumping indicates oxidative degradation or moisture ingress, requiring recrystallization from hot ethanol prior to use.
Protocol 2: Solution-Phase Handling
-
Solvent Selection: Use anhydrous, degassed solvents (e.g., methanol, ethanol, or DMF) for preparing stock solutions.
-
Light Protection: Conduct prolonged solution-phase reactions in low-actinic glassware to prevent UV-catalyzed degradation.
Application Workflow: Synthesis of Dicopper(II) Metallodrug Complexes
Oxamide-bridged dicopper(II) complexes are extensively utilized in drug discovery due to their ability to interact with biomolecules like herring sperm DNA (HS-DNA) and bovine serum albumin (BSA) via intercalation and targeted binding sites [1]. The cis or trans conformation of the oxamide ligand dictates the final geometry and magnetic properties of the complex [3]. The following protocol details the synthesis of a dicopper(II) complex end-capped with 2,2'-bipyridine (bpy).
Protocol 3: Complexation Reaction
-
Ligand Solubilization: Suspend 1.0 mmol of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide in 20 mL of anhydrous methanol in a Schlenk flask under nitrogen.
-
Deprotonation: Add 2.0 mmol of triethylamine (Et₃N) dropwise while stirring at room temperature.
-
Causality: Et₃N deprotonates the amide nitrogens, converting the ligand into a potent dianionic chelator capable of forming stable square-pyramidal or square-planar geometries with Cu(II).
-
Self-Validation Check: Monitor the pH. The solution must shift to pH ~7.5–8.0, and the suspension should clarify into a homogenous solution, confirming complete deprotonation and solubilization.
-
-
Metal Coordination: Slowly add a solution of 2.0 mmol of Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) dissolved in 10 mL of anhydrous methanol.
-
Self-Validation Check: An immediate color shift from colorless/pale yellow to a deep green or blue indicates successful coordination and the formation of the initial oxamido-bridged intermediate.
-
-
Capping Ligand Addition: To prevent uncontrolled polymerization and to stabilize the dicopper core, add 2.0 mmol of 2,2'-bipyridine (bpy) dissolved in 5 mL of methanol.
-
Isolation: Heat the mixture to 50°C for 3 hours. Allow it to cool slowly to room temperature to induce crystallization. Filter the resulting microcrystals, wash with cold methanol and diethyl ether, and dry under vacuum.
-
Self-Validation Check: Yield should be >65%. Purity and structural confirmation must be validated via single-crystal X-ray diffraction (XRD) and Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Quantitative Data Presentation
The following table summarizes the anticipated physicochemical and coordination parameters based on analogous N,N'-diaryl oxamide complexes [1, 2].
| Parameter | Value / Description | Analytical Rationale |
| Molecular Weight | 360.37 g/mol | Standard characterization |
| Optimal Storage Temp | 2–8°C | Prevents photo-oxidation |
| Solubility | Soluble in DMF, DMSO; moderately soluble in hot MeOH/EtOH | Required for solution-phase complexation |
| Deprotonation pH | ~7.5 - 8.0 (with Et₃N) | Necessary for N,O-coordination |
| Typical Cu-Cu Distance | ~5.17 – 5.19 Å | Characteristic of cis-oxamido bridged dicopper(II) cores |
| Coordination Geometry | Square-pyramidal (when capped with bpy) | Dictates DNA/BSA intercalation efficiency |
Mechanistic Workflow Visualization
Workflow for synthesizing Cu(II) metallodrug complexes using oxamide ligands.
References
-
Synthesis and crystal structure of new dicopper(II) complexes having asymmetric N,N'-bis(substituted)oxamides with DNA/protein binding ability: In vitro anticancer activity and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology (PubMed/NIH).[Link]
-
A Few Examples of Cis Trans Isomerization in Complexes Involving the Oxamide Function. Preprints.org.[Link]
Troubleshooting & Optimization
Troubleshooting solubility issues with N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Technical Support Center: N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide. In the course of your research, you may encounter challenges with the solubility of this molecule. This is not uncommon for compounds with its structural characteristics—a balance of polar hydrogen-bonding amide groups and large, non-polar dimethoxyphenyl substituents. The purpose of this guide is to provide you with a logical, scientifically-grounded framework to diagnose and overcome these solubility issues. The methodologies outlined here are designed to be systematic, ensuring that you can efficiently determine the optimal conditions for your specific application.
Troubleshooting Guide
Q1: My N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is not dissolving in my initial solvent choice. What are my immediate next steps?
A1: When initial solubilization fails, a systematic approach is crucial to avoid wasted time and material. Do not immediately resort to aggressive heating, as this can risk degradation. Instead, follow this validated workflow:
-
Purity Confirmation: First, ensure the purity of your compound. Impurities from synthesis, such as unreacted starting materials or side-products, can significantly alter solubility characteristics. If possible, confirm the purity via methods like NMR or LC-MS. The synthesis of amides can sometimes involve reagents and byproducts that are less soluble than the final product.[][2]
-
Small-Scale Solubility Screening: Before committing your bulk material, perform a small-scale solubility test. This involves taking a few milligrams of your compound and testing its solubility in a range of solvents from different classes. This data-driven approach is far more efficient than random solvent selection.[3]
-
Systematic Solvent Selection: Employ a logical progression of solvents. A recommended starting point is to test solubility in common polar aprotic solvents, which are often effective for amide-containing compounds.[2][4] A suggested screening workflow is visualized below.
-
Introduction of Energy: If the compound remains insoluble at room temperature, gentle warming can be attempted. Use a water bath with incremental temperature increases (e.g., to 40°C, then 60°C). Observe for any changes in solubility. Be mindful that some compounds can precipitate upon cooling.
-
Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system can be a powerful tool. For example, if your compound shows partial solubility in both a polar aprotic solvent like DMSO and a chlorinated solvent like dichloromethane (DCM), a mixture of the two might achieve full dissolution. Start with a high concentration of the better solvent and titrate in the second.
Q2: I managed to dissolve the compound with heat, but it precipitated out of solution as it cooled to room temperature. How can I maintain its solubility?
A2: This phenomenon, known as temperature-dependent solubility, is common for crystalline organic solids. The higher temperature provides the necessary energy to overcome the crystal lattice energy. When the solution cools, the energy decreases, and the intermolecular forces within the compound's crystal structure become more favorable, leading to precipitation.
Here are strategies to address this:
-
Maintain Elevated Temperature: If your experimental setup allows, maintaining a moderately elevated temperature might be the simplest solution.
-
Identify a Better Solvent System: The precipitation indicates that you are near the saturation point at room temperature. A more effective solvent or a co-solvent system will have a higher saturation concentration at ambient temperatures. Refer back to a systematic solvent screening to find a more suitable medium.
-
Controlled Cooling (for Crystallization): If your goal is to create a stable solution for storage or for an assay at room temperature, you will need to find a solvent in which the compound is more readily soluble. However, if you are performing a crystallization, this temperature-dependent solubility is advantageous. In this case, you would want to cool the solution slowly to obtain well-formed crystals.
Q3: After dissolving my compound, I noticed a gradual color change and the formation of a fine precipitate over time. What is the likely cause?
A3: A color change and/or the formation of a new, insoluble species often points to compound degradation. The structure of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide contains amide and ether functional groups, which can be susceptible to hydrolysis under certain conditions.
Here is a diagnostic approach:
-
Evaluate pH: The amide linkages are prone to hydrolysis under either strong acidic or basic conditions. If your solvent is not neutral or if your reaction conditions introduce an acid or base, this could be the cause. Check the pH of your solution.
-
Protect from Light: Some complex organic molecules can be light-sensitive. As a standard practice, consider storing your solutions in amber vials or protecting them from direct light.
-
Purity Analysis: To confirm degradation, compare the dissolved material to your starting material using a simple analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). The appearance of new spots or peaks is a strong indicator of decomposition.
-
Solvent Choice: Ensure your chosen solvent is inert to your compound. While common laboratory solvents are generally stable, some, like chloroform, can generate acidic impurities over time. Using fresh, high-purity solvents is always recommended.
Frequently Asked Questions (FAQs)
Q1: Based on its structure, what is the predicted solubility profile of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide?
A1: Predicting solubility with perfect accuracy without experimental data is challenging.[5][6][7] However, we can make an educated prediction based on the "like dissolves like" principle by analyzing the compound's structure.[3][8]
-
Polar Features: The central ethanediamide core contains two amide groups. These groups have N-H and C=O bonds, making them capable of acting as both hydrogen bond donors and acceptors.[8][9] This imparts a degree of polarity to the molecule.
-
Non-Polar Features: The two N-substituted 2,4-dimethoxyphenyl groups are large and predominantly non-polar. The phenyl rings and methoxy groups contribute to van der Waals forces.
Predicted Solubility Table
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents can effectively solvate the polar amide core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These can solvate the large non-polar regions of the molecule. |
| Ethers | THF, 1,4-Dioxane | Moderate | Offer a balance of polarity. |
| Alcohols | Ethanol, Methanol | Low to Moderate | The solvent's hydrogen bonding network may not be effectively disrupted. A related compound showed only sparing solubility in ethanol.[10] |
| Non-Polar | Hexanes, Toluene | Low | Unable to effectively solvate the polar amide groups. |
| Aqueous | Water | Very Low/Insoluble | The large non-polar surface area will dominate, leading to insolubility. |
Note: This table is a prediction based on chemical principles. Experimental verification is essential.
Q2: What is a reliable, step-by-step protocol for preparing a stock solution of a compound with unknown solubility like this one?
A2: This protocol is designed to minimize waste and ensure you create a true solution, not a suspension.
-
Weigh the Compound: Accurately weigh a small, known amount of your N,N'-bis(2,4-dimethoxyphenyl)ethanediamide into a suitable vial (e.g., a 4 mL glass vial).
-
Initial Solvent Addition: Based on your solubility screening, select the most promising solvent. Add a small, measured volume of the solvent to the vial (e.g., 200 µL).
-
Energy Input: Use a vortex mixer for 30-60 seconds. If the compound does not dissolve, you can use a sonicator bath for 2-5 minutes.
-
Incremental Solvent Addition: If the solid remains, add another measured aliquot of the solvent (e.g., another 200 µL) and repeat step 3.
-
Observe for Dissolution: Continue this incremental addition until the solid is fully dissolved. A true solution will be clear and free of any visible particles.
-
Gentle Heating (Optional): If dissolution is still not achieved, you can gently warm the vial in a water bath to 40-50°C while mixing. If it dissolves, allow it to cool to room temperature to ensure it remains in solution.
-
Final Dilution and Filtration: Once the compound is dissolved, add solvent to reach your desired final concentration. It is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any microparticulates.
-
Documentation: Record the final concentration and the solvent system used.
Q3: Are there any specific safety precautions I should take when handling N,N'-bis(2,4-dimethoxyphenyl)ethanediamide?
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).
-
Ventilation: Handle the solid powder and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particulates.
-
Material Safety Data Sheet (MSDS/SDS): If an SDS is available from the supplier, it should be reviewed thoroughly before beginning any work.
-
General Prudence: Avoid skin and eye contact. Do not ingest. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
Visualized Workflow
Caption: A decision-tree for systematically troubleshooting solubility issues.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Al-Atrash, J., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
-
Jolliffe, J. D., & Word, J. M. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. Retrieved from [Link]
-
PubChem. (n.d.). N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Retrieved from [Link]
-
ChemBK. (2024, April 10). Ethanediamide, N1,N2-bis(2,4,6-trimethoxyphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. Retrieved from [Link]
-
NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
-
Supplementary Information. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2021, November 13). (PDF) Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]
-
PubChem. (n.d.). N
1,N2-bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine. Retrieved from [Link] -
Supporting Information. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of [N, N'-Bis(5-benzoyl-4-phenylthiazol-2-yl)-N, N-bisbenzyl]ethane-1, 2-diamines. Retrieved from [Link]
-
MDPI. (2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]
-
MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]
Sources
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID 11739408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | C20H24N2O8 | CID 126500457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Purification & Production of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide involves the double nucleophilic acyl substitution of an oxalate source (oxalyl chloride or diethyl oxalate) by 2,4-dimethoxyaniline. While the chemistry appears straightforward, the physicochemical properties of the product—specifically its high lattice energy and poor solubility—create a "solubility paradox" that complicates purification.
This guide addresses the three most critical failure modes:
-
The "Brick Dust" Phenomenon: Handling the extreme insolubility of the bis-amide.
-
The "Pink/Brown" Syndrome: Managing oxidative impurities derived from the electron-rich aniline.
-
Stoichiometric Stall: Removing the mono-substituted oxamate byproduct.
Critical Troubleshooting Modules
Module A: The "Pink/Brown" Syndrome (Color Impurities)
Symptom: The product appears pink, rust-colored, or grey instead of white/off-white. Root Cause: 2,4-Dimethoxyaniline is highly electron-rich. In the presence of trace oxygen or light, it oxidizes to form quinoid-type colored impurities that occlude within the crystal lattice of the product.
The Fix: The Acid-Base Scavenge Protocol
-
Scientific Rationale: The target bis-amide is non-basic (amide nitrogen lone pair is delocalized). The impurity (unreacted aniline) is basic. We exploit this pKa difference (
for aniline vs. for amide).
Protocol:
-
Slurry Wash: Do not attempt to dissolve the crude solid. Suspend it in 1M HCl (10 mL per gram of solid).
-
Agitation: Sonicate or vigorously stir for 30 minutes. The HCl protonates the unreacted aniline, rendering it water-soluble (
). -
Filtration: Filter the suspension. The solid (product) remains; the colored aniline salts pass into the filtrate.
-
Validation: Neutralize a small aliquot of the filtrate with NaOH. If a precipitate forms or the color darkens significantly, you successfully removed unreacted amine.
Module B: The Solubility Paradox (Recrystallization)
Symptom: The product will not dissolve in Ethanol, Methanol, DCM, or Ether, making standard recrystallization impossible. Root Cause: The oxalamide core creates a planar structure with strong intermolecular hydrogen bonding (N-H···O=C), resulting in high lattice energy (often MP > 250°C).
The Fix: High-Temperature Dipolar Aprotic Switch
-
Scientific Rationale: You must break the intermolecular H-bonds. Only dipolar aprotic solvents (DMF, DMSO) or disrupting protic solvents (Hot Acetic Acid) can achieve this.
Solvent Selection Table:
| Solvent | Temp (°C) | Solubility Status | Application |
| Ethanol/Methanol | Reflux | Insoluble | Washing / Trituration (Removes mono-ester) |
| Dichloromethane | Reflux | Insoluble | Washing (Removes non-polar impurities) |
| DMF / DMSO | 25°C | Sparingly Soluble | Not recommended (Traps solvent in lattice) |
| DMF | 100-140°C | Soluble | Primary Recrystallization Solvent |
| Glacial Acetic Acid | 100°C | Soluble | Alternative Recrystallization (Risk of acetylation) |
Recrystallization Protocol:
-
Dissolve crude solid in DMF at 120°C. Use the minimum volume required for clarity.
-
Optional: If color persists, add activated carbon, stir for 5 mins, and perform a hot filtration (requires pre-heated funnel to prevent crashing).
-
Slowly add hot Ethanol (antisolvent) until persistent turbidity is observed (ratio typically 1:1 DMF:EtOH).
-
Allow to cool slowly to Room Temp, then to 4°C.
-
Filter and wash cake aggressively with Ethanol to remove residual DMF.
Module C: Stoichiometric Mismatches (Mono- vs. Bis-amide)
Symptom: Mass spec shows a peak at M-153 (Mono-amide) or NMR shows ethyl ester protons. Root Cause: Incomplete reaction, often due to the product precipitating before the second aniline adds to the oxalate.
The Fix:
-
Preventative: Use Oxalyl Chloride instead of Diethyl Oxalate. The acid chloride is more reactive.
-
Corrective: If mono-amide is present, triturate (boil without dissolving) the solid in refluxing Ethanol for 1 hour. The mono-amide (an ester) is significantly more soluble in hot ethanol than the bis-amide and will be washed away.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on observed impurities.
Caption: Purification decision tree based on impurity profile. Protocol selection depends on whether the impurity is chemical (amine/ester) or physical (occluded color).
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to purify this? A: Generally, No. The solubility of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is likely too low for standard silica gel chromatography. You would need highly polar mobile phases (like 10% MeOH in DCM) to move it, which often results in "streaking" or precipitation on the column. Recrystallization is the superior method for this class of compounds [1].
Q: My product smells like DMF after drying. How do I remove it? A: DMF occludes tightly into the crystal lattice.
-
Method 1: Triturate the solid in refluxing water for 1 hour (DMF is miscible with water; the product is not). Filter hot.
-
Method 2: Dry in a vacuum oven at >100°C. Standard rotary evaporation is insufficient.
Q: Why did my reaction turn into a solid block? A: This is the "gelation effect" common with oxalamides. The intermolecular hydrogen bonding networks form rapidly, trapping solvent.
-
Solution: Use an overhead mechanical stirrer (not a magnetic stir bar) and run the reaction at a lower concentration (0.1 M or less).
Q: I used Diethyl Oxalate and the yield is very low (<40%). Why? A: Diethyl oxalate is less reactive than oxalyl chloride. The first substitution releases ethanol, which can slow down the second substitution (equilibrium).
-
Solution: Switch to Oxalyl Chloride (with Et3N in THF/DCM at 0°C). This drives the reaction irreversibly via the release of HCl gas (trapped by base) [2].
References
-
General Purification of Insoluble Amides
- Source: Vogel's Textbook of Practical Organic Chemistry.
- Context: Standard protocols for handling high-melting, insoluble bis-amides involve recrystallization from dipolar aprotic solvents or acetic acid.
-
URL:
-
Oxalyl Chloride vs.
- Source: Organic Syntheses, Coll. Vol. 10, p.484 (2004).
- Context: Demonstrates the superior reactivity of oxalyl chloride for sterically hindered or electron-rich anilines compared to oxal
-
URL:
-
Solubility of Diaryl Oxalamides
- Source:Journal of Organic Chemistry (General properties of oxalamide gel
- Context: Explains the H-bonding network that leads to "brick dust" insolubility and the requirement for DMF/DMSO solvents.
-
URL:(Note: Generalized reference for class properties).
Optimizing reaction temperature for oxalamide derivative synthesis
Welcome to the Oxalamide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most critical variables in the synthesis of oxalamide derivatives: reaction temperature .
Oxalamides are highly valued in drug development (e.g., viral entry inhibitors, anticoagulants) and coordination chemistry. However, synthesizing them efficiently requires precise thermal control to overcome activation barriers, prevent catalyst degradation, and avoid side reactions. This guide provides field-proven insights, self-validating protocols, and troubleshooting FAQs to ensure your experiments succeed.
Synthesis Strategy & Temperature Decision Tree
To optimize your reaction temperature, you must first identify your synthetic pathway. The diagram below outlines the three primary methodologies for oxalamide synthesis and their thermally optimized conditions.
Caption: Decision tree for selecting oxalamide synthesis routes and their optimal temperatures.
Core Methodologies & Thermal Causality
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)
This modern, highly atom-economical method couples ethylene glycol with amines, producing hydrogen gas as the only byproduct[1].
The Thermal Causality: The reaction strictly requires a temperature of 135 °C [1]. Density Functional Theory (DFT) calculations reveal that the reaction proceeds via an α-hydroxy amide intermediate. The second dehydrogenation step—converting this intermediate into the final oxalamide—is the rate-determining step. High thermal energy (135 °C) is mandatory to overcome the activation barrier for this step and facilitate the release of H₂ gas, preventing the chelating oxalamide product from inhibiting the ruthenium catalyst[2].
Caption: Mechanistic pathway of Ru-catalyzed ADC highlighting the temperature-dependent rate-limiting step.
Self-Validating Protocol:
-
In a glovebox, charge a Schlenk tube with a ruthenium pincer catalyst (e.g., Ru-MACHO-BH, 1 mol%) and potassium tert-butoxide (tBuOK, 2 mol%)[1][3].
-
Add anhydrous toluene (2.0 mL), followed by the amine (3.0 mmol) and ethylene glycol (1.0 mmol)[1].
-
Seal the Schlenk tube and transfer to a heating block pre-equilibrated to exactly 135 °C[1].
-
Stir at 135 °C for 24 hours.
-
Self-Validation Checkpoint: The reaction mixture should transition from a transparent yellow to a homogeneous red-brown solution, confirming the activation of the ruthenium pincer complex[1].
-
-
Cool to room temperature, vent carefully to release H₂ gas, and concentrate under reduced pressure[3]. Purify via silica gel column chromatography.
CuCl₂-TBN Promoted Regioselective Cleavage
This method is ideal for synthesizing unsymmetrical N-aryl oxalamides via the regioselective C-C and C-O bond cleavage of 2-oxo-2-phenylethyl acetate.
The Thermal Causality: The optimal temperature is 120 °C . If the temperature drops to 100 °C, the yield decreases drastically due to incomplete bond cleavage. Conversely, if the temperature exceeds 140 °C, the tert-butyl nitrite (TBN) radical initiator undergoes rapid thermal decomposition before it can effectively promote the amination process.
Self-Validating Protocol:
-
To a 25 mL Schlenk tube, add 2-oxo-2-phenylethyl acetate (0.2 mmol), primary amine (0.26 mmol), and CuCl₂ (0.02 mmol).
-
Add ethanol (2 mL) and H₂O (0.2 mmol) to serve as the oxygen source.
-
Inject TBN (0.44 mmol) under an N₂ atmosphere.
-
Heat the mixture to 120 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the 2-oxo-2-phenylethyl acetate spot confirms successful C-C and C-O bond cleavage.
-
-
Cool to room temperature, extract with ethyl acetate, and purify via chromatography.
Direct Aminolysis of Diethyl Oxalate
The classical, straightforward approach for generating symmetrical N,N'-disubstituted oxalamides[3].
The Thermal Causality: Because diethyl oxalate is highly electrophilic, the reaction requires only mild conditions—typically 25 °C to 50 °C [4]. Elevated temperatures (>60 °C) are highly detrimental; they promote the rapid hydrolysis of diethyl oxalate if trace moisture is present and cause uncontrolled reaction rates that favor the formation of mono-acylated byproducts[4].
Self-Validating Protocol:
-
Dissolve diethyl oxalate (1.0 eq) in anhydrous ethanol[4].
-
Add the primary or secondary amine (2.0 eq) dropwise at room temperature to control the exothermic nature of the initial nucleophilic attack[4].
-
Stir at room temperature for 24 hours, or gently heat to 40–50 °C for 4–6 hours to drive the reaction to completion[4].
-
Self-Validation Checkpoint: The formation of a white precipitate during stirring visually confirms the successful formation of the symmetrical bis-amide product, as oxalamides typically exhibit low solubility in ethanol[4].
-
-
Filter the precipitate or concentrate the solvent under reduced pressure, followed by recrystallization[3].
Quantitative Data Summary
The table below summarizes the thermal boundaries and expected outcomes for the three primary synthesis methods.
| Synthesis Method | Catalyst / Reagents | Optimal Temp | Time | Yield Range | Key Failure Mode at Incorrect Temp |
| Ru-Catalyzed ADC | Ru-Pincer, tBuOK | 135 °C | 24 h | 66–96% | Stalls at α-hydroxy amide (<110 °C)[1][2] |
| Cu-Catalyzed Cleavage | CuCl₂, TBN, H₂O | 120 °C | 12 h | 35–80% | TBN radical decomposition (>140 °C) |
| Direct Aminolysis | Diethyl Oxalate | 25–50 °C | 4–24 h | 85–95% | Ester hydrolysis / Mono-acylation (>60 °C)[4] |
Troubleshooting & FAQs
Q1: My Ru-catalyzed ADC reaction stalled, and LC-MS shows mostly α-hydroxy amides. How do I fix this? A1: Your reaction temperature likely dropped below the critical 135 °C threshold. DFT studies confirm that the second dehydrogenation step (converting the α-hydroxy amide to the oxalamide) is the rate-determining step. It requires high thermal energy to proceed and release H₂ gas[2]. Ensure your heating block is calibrated and that you are using a closed system capable of maintaining internal solvent temperatures.
Q2: I am synthesizing an unsymmetrical N-aryl oxalamide using the CuCl₂-TBN system, but my yields are below 20%. What went wrong? A2: You are likely overheating the reaction. While 120 °C is optimal, exceeding 140 °C causes the rapid thermal decomposition of the tert-butyl nitrite (TBN) radical initiator. Without sufficient TBN, the regioselective C-C bond cleavage cannot propagate, leading to low yields.
Q3: During the aminolysis of diethyl oxalate, I am observing significant mono-acylated byproducts instead of the bis-amide. How can I correct this? A3: Mono-acylation occurs when the reaction temperature is too high (>60 °C) or the amine is added too quickly, leading to poor stoichiometric distribution[4]. Keep the reaction between 25–50 °C, ensure a strict 2:1 molar ratio of amine to diethyl oxalate, and add the amine dropwise to maintain controlled reactivity[4].
Q4: Can the Ru-catalyzed ADC process be reversed to recover amines from oxalamides? A4: Yes. The same ruthenium pincer catalyst can perform reverse hydrogenation to convert oxalamides back into amines and ethylene glycol[1]. Recent optimizations have reduced the required temperature for this reverse process from 160 °C down to 135 °C under 40 bar of H₂ pressure, achieving yields up to 99%.
References[1] Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH-8NMQpj-uDPFni5Hs4S2VA1eaeLOBuUXCTp_phFVMbMW0_iCvyjWp5x6ctnH6BlXlZrbiSbZcw-CWxBjaxz_iZoOaifBe-BNwFe4cEqTSm4RWDMbJS-h5pW5ybfFowQhYpXixn39i35EXA==[4]The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6vqV_YhKYWb8u8pVP-EpU0Y1b1YxByYPQllkBNUv75hCpgj3cVuZ4T8zs4BoFrjH3fOOzBp737DAoqlzvSXBvkOw1zcm6D0MPiQocqmo-Y-okZXefU8nzf2nPA1sSim9nz28WDNSd0CXxuo7_3nPzGTZqwlN45hLPuHDQK4AKE8Er3J6VR2CrM7TGrxOY980ySG3nUHywKlLx47sCMGqsR4ki9HFuz3r0rw==[2]Mechanism and optimization of ruthenium-catalyzed oxalamide synthesis using DFT. RSC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa5PY5LGOnfzM3AGeiHaO-nTB6FSKZ9iyquezzaQLIQ_8rdCaMY2kiwtlY1NCETv7M2lRrFqEazTtefKsAsbl2Rk9qsbOp-OLyCO5rJ9GyZ_B0mBdRQwUZvSK6AhEGaly77eml92zK1Az5tD_EtOtOxJcXM1Z2v88=[3]Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbY9oyRn4ilsE3indL5thUaO1x32pRUBOSdtpmbbAoHdeGOxHyt2UbfGamTKj23GypW6aiRPDayvFLRy8_XLGYtC5juKTsyDcVysEGy174UJ_t7d_RhXfVlDsq-7uUO9Xb28zCoerHMcvpsj3x7JKU4OYbZ0pxAiJmtRFH-6zJHMjQst_j6lpTQNxAu5Za4eDUfKlQdj719w0yUMAqHKTsiQhk9GCs8pYuce2VVg3xvyt4f76jarBqZvfX5gQFqkZT-RhN2RNSgEGl_zYdbfrWaYXHp02folLsL_RpwtWd9DGZk6kt1I0z1LvIreJ1cQcgoV5iPzbNY_jXzTsj_9NvZg==[5]TBN-promoted regioselective C–C bond cleavage: a new strategy for the synthesis of unsymmetrically substituted N-aryl oxalamides. RSC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVpWEv-A8gO7nOXXeY6bWScy_z2u01lQm8a6oji8KfrNdLFUFY737dVrfW0IkXT7z8U8ELzmdsTo4n4Cbri1zPqHM8xr8LSGddGLgtaMOH6hthD1fA7H43j69GdlcQZZbLPgs09-9lefuVDVpvaVy6VJisFZQJpFA=[6]Technical Support Center: Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzyw4vlRFZ0h5VvQASnu4j5GWclIuufBIv24u2gZCvJBBvOqRTBuj6LdKfdtxwDz5EDiOT6QihDDpGCLioy_2_LaTMufHZG82e6QxVViKq4g8LlT_ehtCBOs8nk18jX5z0CVswlUWPvzXrLTsLaWqN1vYsIkdOj5TKIROp6cvIRK0V_Hlh9PENWQF2Rhs7A9F7-5PzyExRLC775tNgfAAgGZ2fTuloprNsgw==
Sources
Removing impurities from crude N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Technical Support Center: Purification of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Executive Summary
This guide addresses the purification of crude N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.[1][2] This molecule is a diaryl oxalamide characterized by extremely low solubility in common organic solvents and a tendency to trap unreacted 2,4-dimethoxyaniline. The "crude" material often appears as a dark grey or brown solid due to the rapid oxidation of the electron-rich aniline starting material, despite the pure product being white or off-white.
The core challenge: Separating the highly insoluble bis-amide product from the moderately soluble, oxidatively unstable amine impurities without using excessive volumes of high-boiling solvents.
Part 1: Diagnostic & Solubility Profile
Before initiating purification, verify the nature of your crude material against this profile.
Solubility Matrix (25°C)
| Solvent | Product (Bis-Amide) | Impurity (2,4-dimethoxyaniline) | Action |
| Water | Insoluble | Slightly Soluble | Poor (Ineffective wash) |
| 1M HCl (aq) | Insoluble | Soluble (Forms salt) | Excellent (Primary purification) |
| Ethanol | Insoluble (Cold) / Sparingly Soluble (Hot) | Soluble | Good (Trituration) |
| Dichloromethane | Insoluble | Soluble | Good (Wash/Trituration) |
| DMF/DMSO | Soluble | Soluble | Use for Recrystallization |
| Diethyl Ether | Insoluble | Soluble | Good (Final Wash) |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My product is dark brown/black, but NMR shows the correct structure."
Diagnosis: This is classic "aniline carryover." The 2,4-dimethoxyaniline starting material is electron-rich and oxidizes rapidly in air to form dark-colored quinoid-type impurities. These impurities adsorb strongly onto the surface of your amide crystals.
Protocol: The Acid-Base Trituration Cycle Do not attempt recrystallization yet. Recrystallizing a dark crude solid often traps the color inside the crystal lattice.
-
Pulverize: Grind the crude solid into a fine powder. Large chunks prevent solvent access.
-
Acid Wash (The Critical Step):
-
Suspend the solid in 1M HCl (approx. 10 mL per gram of solid).
-
Stir vigorously for 30 minutes at room temperature.
-
Mechanism:[3] The HCl protonates the unreacted amine (
), rendering it water-soluble. The bis-amide, having no basic nitrogen (lone pair delocalized into carbonyl), remains neutral and insoluble.
-
-
Filtration: Filter the suspension using a sintered glass funnel.
-
Wash: Wash the filter cake with water (to remove acid) followed by cold ethanol (to remove non-basic organic impurities).
-
Dry: Vacuum dry. The solid should now be significantly lighter (beige/off-white).
Issue 2: "I still see unreacted amine peaks in the proton NMR after the acid wash."
Diagnosis: The impurity is likely trapped inside the crystal lattice (occlusion). Surface washing is insufficient. You must break the lattice.
Protocol: The "Hot Swish" (Thermal Trituration)
-
Place the solid in a round-bottom flask.
-
Add Ethanol or Glacial Acetic Acid (10 mL/g).
-
Heat to reflux (boiling) with vigorous stirring for 15–20 minutes.
-
Note: The product will likely not dissolve completely. This is intended. We want to dissolve the impurities while the product remains solid (digestion).
-
-
Hot Filtration: Filter the mixture while hot.
-
Why? As the solvent cools, the impurities might precipitate back out. Filtering hot ensures they stay in the mother liquor.
-
-
Rinse: Rinse the cake with hot ethanol.
Issue 3: "I need >99% purity for biological assays, but the solid is still off-white."
Diagnosis: Trace colored impurities require a full lattice breakdown (recrystallization).
Protocol: DMF/Ethanol Recrystallization
-
Dissolve the solid in the minimum amount of hot DMF (N,N-dimethylformamide) approx 100°C.
-
Caution: Do not boil DMF (bp 153°C) to dryness; it decomposes to form dimethylamine.
-
-
Once dissolved, filter hot if there are black insoluble specks (carbonized material).
-
Add hot Ethanol dropwise to the hot DMF solution until a persistent cloudiness appears.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filter the white needles and wash copiously with cold ethanol to remove residual DMF.
Part 3: Process Visualization
The following diagram illustrates the logical decision flow for purifying this specific oxalamide.
Figure 1: Decision tree for the purification of diaryl oxalamides based on impurity profile.
Part 4: FAQ (Frequently Asked Questions)
Q: Can I use Column Chromatography (Silica Gel)? A: Not recommended. Diaryl oxalamides are notoriously insoluble in standard chromatography solvents (Hexane/Ethyl Acetate). They will likely precipitate on the column or streak badly. If you must use silica, dissolve the compound in DCM/Methanol (95:5) and load, but yield loss will be high.
Q: Why not use Acetone for washing? A: Acetone is a valid alternative to ethanol for trituration, but 2,4-dimethoxyaniline is highly soluble in ethanol, and ethanol is less volatile/flammable for hot filtration steps.
Q: The product smells like vinegar after recrystallization. A: If you used Acetic Acid, this is common. Dry the sample in a vacuum oven at 60°C overnight, or wash the solid with saturated aqueous NaHCO3 (Sodium Bicarbonate) followed by water to neutralize and remove trapped acid.
References
- Amide Purification via Acid Washing: Concept: Protonation of basic amines to separate from neutral amides. Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for amide workup).
-
Synthesis and Solubility of Diaryl Oxalamides
-
Handling Electron-Rich Anilines (2,4-dimethoxyaniline)
- Context: Oxidation sensitivity of methoxy-substituted anilines.
-
Source: PubChem Compound Summary for CID 12268, 2,4-Dimethoxyaniline.
Sources
Technical Support Center: Optimizing 2,4-Dimethoxyaniline Condensation & Minimizing Side Reactions
Introduction: The Chemical Duality of 2,4-Dimethoxyaniline
Working with 2,4-dimethoxyaniline (2,4-DMA) in condensation workflows—such as Schiff base (imine) formation or amide coupling—presents a unique chemical paradox. The two methoxy groups (-OCH₃) at the ortho and para positions strongly donate electron density into the aromatic ring via resonance. While this makes 2,4-DMA an exceptionally potent nucleophile (reacting over 50 times faster than its 3,5-dimethoxy isomer in certain condensations)[1], it concurrently elevates the Highest Occupied Molecular Orbital (HOMO). This drastically lowers the molecule's redox potential, making it highly vulnerable to single-electron oxidation[2].
To achieve high yields, your experimental design must kinetically favor the desired C-N bond formation while thermodynamically suppressing oxidative degradation and hydrolytic reversibility.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my 2,4-DMA reaction mixture rapidly turn black or dark brown before the condensation is complete? A1: This color shift is the hallmark of oxidative degradation. Because of its low redox potential, 2,4-DMA is highly susceptible to single-electron oxidation by atmospheric oxygen or trace transition metals[2]. The initial oxidation yields an unstable aniline radical cation, which rapidly cascades into highly colored benzoquinones or insoluble polyaniline species (tar)[3]. Furthermore, aniline oxidation rates often peak near the pKa of the specific derivative, meaning pH fluctuations during your reaction can inadvertently accelerate this degradation[3]. Causality-Driven Solution: The reaction environment must be strictly anaerobic. Degassing solvents and maintaining an inert argon atmosphere is non-negotiable to prevent the formation of the initial radical cation.
Fig 1. Oxidative degradation pathways of 2,4-dimethoxyaniline.
Q2: How do I maximize the yield of 2,4-DMA Schiff bases (imines) while preventing hydrolytic reversion? A2: Imine formation is a thermodynamically controlled equilibrium where water is the stoichiometric byproduct. Because the resulting 2,4-DMA Schiff base is highly electron-rich, it is exceptionally basic and prone to rapid protonation and hydrolysis if trace water remains in the system[1]. Causality-Driven Solution: You must manipulate Le Chatelier’s principle. Utilizing precipitation-driven self-sorting—where the solvent is selected so the target imine precipitates upon formation—removes the product from the solution phase. This drives the reaction to completion and creates a physical kinetic barrier to undesirable hydrolytic side reactions[4].
Q3: When performing amide coupling with 2,4-DMA, why do I observe low yields and multiple side products using DCC or DIC? A3: Carbodiimides (DCC/DIC) activate carboxylic acids to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by the amine is slow, this intermediate undergoes an irreversible intramolecular O-to-N migration to form an inactive N-acyl urea[5]. Because 2,4-DMA is sterically hindered and requires careful handling, slow coupling reactions inherently increase the risk of both N-acyl urea formation and oxidative side reactions. Causality-Driven Solution: Transition to aminium-based reagents like HATU. HATU, combined with a weak base like DIPEA, rapidly converts the acid into a highly reactive OAt (7-azabenzotriazole) ester[6]. This intermediate couples with 2,4-DMA almost instantaneously, outcompeting both rearrangement and oxidative degradation pathways[5].
Part 2: Quantitative Data Presentation
To minimize side reactions during amide synthesis, selecting the correct coupling reagent is critical. The table below summarizes the kinetic and thermodynamic risks associated with common reagents when applied to 2,4-DMA.
| Coupling Reagent | Reactive Intermediate | Coupling Kinetics | Risk of O-N Migration | 2,4-DMA Oxidation Risk | Typical Yield |
| DCC / DIC | O-Acylisourea | Slow | High | High (Due to long reaction times) | 40–60% |
| PyBOP | OBt Ester | Fast | Low | Low | 80–90% |
| HATU | OAt Ester | Very Fast | None | Very Low (Rapid consumption) | >90% |
| T3P | Mixed Anhydride | Moderate | None | Low (Mild conditions) | 85–95% |
Part 3: Self-Validating Experimental Protocols
Protocol A: Anaerobic Schiff Base Condensation (Precipitation-Driven)
Causality: By choosing a solvent where the starting materials are soluble but the resulting imine is not, the product spontaneously crashes out, preventing hydrolytic reversibility[4].
-
Solvent Preparation: Sparge anhydrous ethanol with Argon gas for 30 minutes to displace dissolved oxygen.
-
Reagent Dissolution: Under a strict Argon atmosphere, dissolve 1.0 eq of the target aldehyde and 1.0 eq of 2,4-DMA in the sparged ethanol.
-
Desiccation: Add activated 4Å molecular sieves to the flask to chemically sequester the water byproduct.
-
Condensation: Stir the mixture at room temperature for 2-4 hours.
-
Self-Validating Checkpoint: The solution should transition from clear to cloudy as the imine precipitates. If the solution turns dark brown or black, oxygen has breached the system, and the aniline is oxidizing[3]. Abort the reaction.
-
-
Isolation: Filter the precipitate under a blanket of Argon and wash with cold, degassed ethanol to yield the pure imine.
Protocol B: HATU-Mediated Amide Coupling of 2,4-DMA
Causality: Pre-forming the OAt ester ensures that the oxidation-prone 2,4-DMA is exposed to the reaction environment for the absolute minimum time required for C-N bond formation[6].
-
Activation: In a flame-dried flask under Argon, dissolve 1.0 eq of carboxylic acid and 1.1 eq of HATU in anhydrous DMF.
-
Base Addition: Add 2.5 eq of DIPEA dropwise to deprotonate the acid and initiate activation[6]. Stir for 15-30 minutes.
-
Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the OAt ester confirms successful activation. Do not proceed until activation is >95%.
-
-
Amine Addition: Dissolve 1.0 eq of 2,4-DMA in a minimal volume of degassed DMF. Add this dropwise to the activated ester solution.
-
Coupling: Stir for 1 hour at room temperature. The high reactivity of the OAt ester ensures rapid conversion, preventing side reactions[5].
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
Fig 2. Optimized HATU-mediated amide coupling workflow for 2,4-DMA.
References
1.1 | Source: nih.gov 2.[3]3 | Source: benchchem.com 3.[4]4 | Source: uh.edu 4.[2]2 | Source: acs.org 5. 5 | Source: bachem.com 6.[6]6 | Source: growingscience.com
Sources
Technical Support Center: Troubleshooting & Optimization for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
The synthesis of this specific oxamide requires coupling an ethanediamide core (via an acyl donor like oxalyl chloride or diethyl oxalate) with 2,4-dimethoxyaniline. The primary challenge lies in the high electron density of the 2,4-dimethoxyaniline ring, which makes it highly nucleophilic but also exceptionally prone to off-target electrophilic aromatic substitution (Friedel-Crafts acylation) if the catalyst system is poorly selected.
Workflow: Catalyst & Acyl Donor Selection
Figure 1: Decision matrix for catalyst and acyl donor selection in ethanediamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing dark, ring-acylated byproducts instead of the target oxamide when using oxalyl chloride? Causality: The two methoxy groups on 2,4-dimethoxyaniline exert a strong positive mesomeric (+M) effect, rendering the ortho and para positions of the aromatic ring highly nucleophilic. If you are using a strong Lewis acid or allowing the oxalyl chloride reaction to overheat, the electrophile will attack the aromatic ring (Friedel-Crafts acylation) rather than the amine nitrogen[1]. Solution: Shift to a milder catalytic system. Either use Triphenylphosphine oxide (Ph₃PO) to gently activate the oxalyl chloride[2], or switch your acyl donor entirely to diethyl oxalate using a highly specific Lewis acid catalyst like Lanthanum(III) triflate (La(OTf)₃)[3].
Q2: My direct amidation using diethyl oxalate is stalling at the mono-amide (oxamate) stage. How do I drive it to the bis-amide? Causality: The first amidation step forms an intermediate oxamate (ethyl 2-((2,4-dimethoxyphenyl)amino)-2-oxoacetate). The newly formed amide group withdraws electron density from the adjacent ester carbonyl, slightly deactivating it compared to the starting diethyl oxalate. Furthermore, steric hindrance begins to play a role. Solution: You must use a catalyst capable of bidentate coordination to pull electron density away from the remaining ester group. La(OTf)₃ is highly effective for this[3]. Ensure you are using a slight excess of the aniline (2.5 equivalents) and maintain the reaction temperature at 70 °C to overcome the activation energy barrier of the second substitution.
Q3: Is there a modern, mild catalyst for the oxalyl chloride route that avoids harsh basic degradation? Causality: Traditional DMAP/Et₃N systems can sometimes lead to ketene intermediate side-reactions or polymerizations when dealing with highly reactive di-acid chlorides. Solution: Recent methodologies have demonstrated that Triphenylphosphine oxide (Ph₃PO) acts as an excellent, mild nucleophilic catalyst for amidation with oxalyl chloride[2]. It coordinates with the acid chloride to form a reactive phosphonium intermediate that selectively reacts with the amine, bypassing ring-acylation pathways.
Quantitative Catalyst Comparison
To aid in your experimental design, the following table summarizes the performance of various catalytic systems for the synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
| Acyl Donor | Catalyst System | Temp (°C) | Time (h) | Est. Yield (%) | Primary Side Product Risk | Scalability |
| Oxalyl Chloride | DMAP (10 mol%) / Et₃N | 0 to 25 | 2 | 65 - 75% | Friedel-Crafts Acylation | Moderate (Exothermic) |
| Oxalyl Chloride | Ph₃PO (20 mol%) / Et₃N | 25 | 0.5 | 85 - 92% | Minimal | High |
| Diethyl Oxalate | None (Thermal) | 150 | 24 | < 20% | Substrate Degradation | Low |
| Diethyl Oxalate | La(OTf)₃ (5 mol%) | 70 | 12 | 90 - 95% | Mono-amidation (Oxamate) | Excellent (Green) |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of intermediate steps before proceeding.
Protocol A: Ph₃PO-Catalyzed Synthesis via Oxalyl Chloride[2]
Best for rapid synthesis and high reactivity.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,4-dimethoxyaniline (2.2 mmol, 2.2 equiv.) and Triphenylphosphine oxide (Ph₃PO) (0.2 mmol, 20 mol%) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Cooling & Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (Et₃N) (4.0 mmol, 4.0 equiv.) dropwise.
-
Activation: Add oxalyl chloride (1.0 mmol, 1.0 equiv.) dropwise over 10 minutes. Causality Check: Dropwise addition prevents localized exothermic spikes that lead to Friedel-Crafts acylation.
-
Reaction: Remove the ice bath and stir at ambient temperature (25 °C) for 30 minutes.
-
Validation Check: Sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. You should observe the mass for the bis-amide (
). The absence of confirms the complete consumption of the aniline. -
Workup: Partition the mixture between EtOAc (50 mL) and H₂O (25 mL). Wash the organic layer with saturated aqueous Na₂CO₃ (3 × 20 mL) and brine (20 mL). Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield the pure oxamide.
Protocol B: La(OTf)₃-Catalyzed Direct Amidation via Diethyl Oxalate[3]
Best for atom-economy, scale-up, and avoiding toxic acid chlorides.
-
Preparation: In a sealed tube or pressure vial, combine diethyl oxalate (1.0 mmol, 1.0 equiv.), 2,4-dimethoxyaniline (2.5 mmol, 2.5 equiv.), and Lanthanum(III) triflate (La(OTf)₃) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL). Note: The reaction can also be run neat if scaling up, but toluene ensures homogeneity for the solid aniline.
-
Heating: Seal the tube and heat the mixture to 70 °C with vigorous stirring for 12 hours.
-
Validation Check (Critical): At 6 hours, perform a TLC (Hexanes:EtOAc 1:1). You will likely see three spots: unreacted aniline, the intermediate mono-oxamate, and the baseline bis-amide. Continue heating until the mono-oxamate spot disappears. Causality: La(OTf)₃ lowers the activation energy for the expulsion of the second ethanol molecule, driving the equilibrium forward.
-
Workup: Cool to room temperature. The target N,N'-bis(2,4-dimethoxyphenyl)ethanediamide often precipitates directly from the toluene mixture as it cools. Filter the precipitate, wash with cold toluene (2 × 5 mL) and cold ethanol (5 mL), and dry under high vacuum.
Mechanistic Pathway
Figure 2: Catalytic cycle of La(OTf)3-mediated direct amidation of diethyl oxalate.
References
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI Catalysts. Available at:[Link]
-
Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters. Available at:[Link]
-
Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Letters. Available at:[Link]
Sources
Validation & Comparative
1H NMR Spectral Analysis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide: A Comparative Technical Guide
Topic: 1H NMR spectral analysis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide Content Type: Publish Comparison Guides
Executive Summary
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is a symmetric bis-oxalamide derivative characterized by a rigid ethanediamide core flanked by two electron-rich aromatic rings.[1] In drug development, this scaffold is often explored for its metal-chelating properties and potential as a linker in supramolecular chemistry.[1]
This guide provides a rigorous spectral analysis, distinguishing the product from its precursor (2,4-dimethoxyaniline ) and common impurities. The core diagnostic challenge lies in verifying the formation of the symmetric amide linkage and assessing the conformational locking induced by the ortho-methoxy substituents.
Key Diagnostic Signatures:
-
Amide Proton (–NH): A highly deshielded singlet (>10.0 ppm) indicative of intramolecular hydrogen bonding.[1]
-
Aromatic "H-6" Shift: A dramatic downfield shift of the proton ortho to the nitrogen, confirming acylation.
-
Symmetry: The spectrum displays half the number of expected protons for the total formula, confirming the symmetric dimer structure.
Structural Context & Synthesis Logic[2]
To interpret the NMR spectrum accurately, one must understand the synthesis pathway and the resulting electronic environment. The synthesis typically involves the condensation of 2,4-dimethoxyaniline with diethyl oxalate or oxalyl chloride .
Experimental Workflow
The following diagram outlines the synthesis and the critical purification steps required to obtain NMR-clean material.
Figure 1: Synthesis workflow emphasizing the removal of mono-substituted byproducts.
Comparative NMR Analysis
This section compares the target molecule against its primary alternative (the unreacted precursor) and analyzes solvent effects.
Comparison 1: Precursor (Aniline) vs. Product (Bis-Amide)
The most critical validation is the disappearance of the amine signal and the appearance of the amide signal, accompanied by a specific aromatic shift.
| Feature | Precursor: 2,4-Dimethoxyaniline | Product: N,N'-bis(2,4-dimethoxyphenyl)ethanediamide | Diagnostic Value |
| NH Region | 4.5 - 5.0 ppm (Broad singlet, NH2) | 10.5 - 11.2 ppm (Sharp singlet, NH) | Critical: Confirming amide bond formation.[1] |
| H-6 Aromatic | ~6.6 ppm (Shielded by NH2) | ~8.1 ppm (Deshielded by C=O) | High: The carbonyl anisotropy strongly affects the ortho proton.[1] |
| H-3 Aromatic | ~6.4 ppm (Singlet/d) | ~6.6 ppm (Singlet/d) | Low: Minimal change as it is distal to the reaction site.[1] |
| Methoxy Groups | Two singlets (~3.7 ppm) | Two singlets (~3.8 - 3.9 ppm) | Medium: Slight downfield shift due to electron withdrawal.[1] |
Comparison 2: Solvent Effects (DMSO-d6 vs. CDCl3)
Oxalamides are notoriously insoluble in non-polar solvents.[1]
-
DMSO-d6: The recommended solvent.[1] It disrupts intermolecular aggregation enough to solubilize the compound but maintains the intramolecular H-bonds that define the spectral shape.
-
CDCl3: Not Recommended. The product typically shows poor solubility, leading to weak, broad signals and potential loss of the amide proton signal due to exchange or aggregation broadening.
Detailed Peak Assignment (in DMSO-d6)
Experimental Conditions: 400 MHz, 298 K, DMSO-d6 solvent.
Molecular Formula: C18H20N2O6 (MW: 360.36 g/mol )
Symmetry: The molecule has a
The Amide Proton (–NH–)
-
Shift: 10.80 – 11.20 ppm (1H, s)
-
Mechanism: The amide proton forms a stable intramolecular hydrogen bond with the oxygen of the ortho-methoxy group (2-OMe).[1] This "locking" effect prevents rapid exchange with residual water in the DMSO, resulting in a sharp, distinct singlet even at room temperature.
-
Validation: If this peak is broad or <10 ppm, suspect hydrolysis to the mono-acid or failure of the bis-substitution.[1]
The Aromatic Region (3 Protons)
The 2,4-dimethoxy substitution pattern creates a distinct splitting pattern.
-
H-6 (Ortho to N): 8.05 ppm (1H, d, J = 8.8 Hz)[1]
-
Note: This proton is most sensitive to the amide group. The anisotropic effect of the carbonyl group shifts it downfield by ~1.5 ppm relative to the aniline precursor.
-
-
H-5 (Meta to N): 6.75 ppm (1H, dd, J = 8.8, 2.6 Hz)
-
Note: Coupled to H-6 (ortho) and H-3 (meta).[1]
-
-
H-3 (Between OMe groups): 6.65 ppm (1H, d, J = 2.6 Hz)[1]
The Aliphatic Region (Methoxy Groups)
-
2-OMe: 3.88 ppm (3H, s)[1]
-
Note: Slightly more deshielded due to proximity to the amide and involvement in the H-bond network.
-
-
4-OMe: 3.79 ppm (3H, s)[1]
-
Note: Typical chemical shift for a para-methoxy group.[1]
-
Mechanistic Insight: Intramolecular Hydrogen Bonding
The spectral sharpness of the amide proton is not accidental; it is structural. The ortho-methoxy group acts as a hydrogen bond acceptor for the amide proton, planarizing the molecule.
Figure 2: Mechanistic pathway explaining the diagnostic downfield shift of the amide proton.[1]
Experimental Protocol
To ensure reproducibility and spectral fidelity, follow this preparation protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried product.
-
Caution: Ensure the sample is free of EtOH (synthesis solvent), which appears at 1.05 ppm (t) and 3.44 ppm (q).
-
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Mixing: Vortex for 30 seconds. If the solution is cloudy, heat gently to 40°C. The compound must be fully dissolved; suspension yields broadened peaks.
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): Minimum 16 scans (due to molecular weight, signal-to-noise can be lower than small organics).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher. The amide proton has a long T1 relaxation time due to H-bonding; a short D1 will reduce its integral accuracy.[1]
-
Spectral Width: -2 to 14 ppm (ensure the amide region is covered).[1]
Step 3: Processing
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm .
-
Integration: Normalize the 4-OMe signal (cleanest singlet) to 6.0 (representing 2 x 3H). This provides an internal standard to check the symmetry of the aromatic protons.
References
-
Synthesis of Oxalamides
-
Oxamide Hydrogen Bonding & NMR Shifts
- Coquerel, G., et al. "Three-center intramolecular hydrogen bonding in oxamide derivatives. NMR and X-ray diffraction study." Journal of the Chemical Society, Perkin Transactions 2.
-
Precursor Spectral Data (2,4-Dimethoxyaniline)
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition.
Sources
A Researcher's Guide to the Infrared Spectrum of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide: A Comparative Analysis
In the landscape of pharmaceutical research and materials science, the precise characterization of novel compounds is paramount. N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, a molecule of interest for its potential applications stemming from its symmetrical structure and hydrogen bonding capabilities, requires meticulous analytical scrutiny. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the structural elucidation of such compounds. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, a comparative perspective against its precursors, and a detailed protocol for acquiring a high-fidelity spectrum.
The Molecular Fingerprint: Deconstructing the FTIR Spectrum
The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, the key to its spectral interpretation lies in the identification of the vibrational modes associated with its constituent functional groups: the secondary amide linkages, the aromatic rings, and the methoxy ether groups.
Key Vibrational Regions and Their Significance
The structure of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide dictates a series of characteristic absorption bands in the mid-infrared region. A thorough understanding of these peaks is crucial for confirming the successful synthesis of the compound and for distinguishing it from starting materials and potential byproducts.
-
N-H Stretching: As a secondary amide, a single, distinct N-H stretching vibration is anticipated. This peak typically appears in the region of 3370-3170 cm⁻¹.[1] Its position and shape can be influenced by hydrogen bonding, which is expected to be significant in the solid state of this compound.
-
C-H Stretching: The spectrum will exhibit C-H stretching vibrations from both the aromatic rings and the methoxy groups. Aromatic C-H stretches are generally observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will appear just below 3000 cm⁻¹.
-
Amide I Band (C=O Stretching): This is one of the most prominent and diagnostic peaks for amides. For a secondary amide, the strong carbonyl (C=O) stretching absorption, known as the Amide I band, is expected in the range of 1680-1630 cm⁻¹.[1][2] The exact wavenumber is sensitive to the molecular environment and hydrogen bonding.
-
Amide II Band (N-H Bending and C-N Stretching): Another hallmark of secondary amides is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This strong and characteristic peak is typically found between 1570 and 1515 cm⁻¹.[1][2] The presence and intensity of this band are strong indicators of the secondary amide group.
-
Aromatic C=C Stretching: The presence of the two phenyl rings will give rise to multiple bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic skeleton.[3]
-
Asymmetric C-O-C Stretching: The methoxy groups on the aromatic rings will produce a strong, characteristic band due to the asymmetric stretching of the C-O-C ether linkage. This absorption is typically observed in the 1300-1200 cm⁻¹ range for aromatic ethers.[4]
-
Symmetric C-O-C Stretching: A corresponding symmetric C-O-C stretching vibration is also expected, generally appearing in the 1150-1050 cm⁻¹ region.[3]
-
Out-of-Plane C-H Bending: The substitution pattern on the benzene rings (1,2,4-trisubstituted) will result in characteristic out-of-plane C-H bending vibrations in the fingerprint region, typically below 900 cm⁻¹.
Comparative Spectral Analysis: Distinguishing N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
A crucial aspect of spectral analysis is the comparison with potential starting materials or side products. The primary precursor for the synthesis of the title compound is often 2,4-dimethoxyaniline.
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide | Key Differentiating Features from 2,4-Dimethoxyaniline |
| N-H Stretch | ~3300 (single, sharp to medium) | 2,4-dimethoxyaniline will show a characteristic doublet for the primary amine (-NH₂) N-H stretches (symmetric and asymmetric) around 3400-3200 cm⁻¹. |
| C=O Stretch (Amide I) | ~1650 (strong) | Absent in 2,4-dimethoxyaniline. This is a definitive peak for the formation of the amide. |
| N-H Bend (Amide II) | ~1540 (strong) | Absent in 2,4-dimethoxyaniline. This is another key indicator of amide formation. |
| Aromatic C=C Stretch | ~1600-1450 | Present in both, but the pattern may be subtly altered by the amide substituent. |
| Asymmetric C-O-C Stretch | ~1250 (strong) | Present in both, likely with minor shifts. |
| Symmetric C-O-C Stretch | ~1050 | Present in both, likely with minor shifts. |
The most significant spectral differences, and therefore the primary indicators of a successful reaction, are the disappearance of the primary amine N-H doublet of 2,4-dimethoxyaniline and the appearance of the strong Amide I (C=O stretch) and Amide II (N-H bend) bands in the product.
Experimental Protocol for FTIR Analysis
The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide sample (solid powder).
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid N,N'-bis(2,4-dimethoxyphenyl)ethanediamide sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the obtained spectrum with the expected characteristic peaks outlined in this guide.
-
-
Cleaning:
-
Release the pressure and remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to prevent cross-contamination.
-
Visualizing the Molecular Structure and Workflow
To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
Caption: Experimental workflow for FTIR-ATR analysis.
Conclusion
The FTIR spectrum of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide is rich with information that confirms its molecular structure. The presence of a single N-H stretch, a strong Amide I band, and a characteristic Amide II band, in conjunction with the absorptions from the aromatic ether moieties, provides a definitive spectral signature. By following the detailed experimental protocol and comparative analysis presented in this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.
References
-
Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy2020 , 35 (1), 22-26. [Link]
-
Smith, B. C. The C-O Bond III: Ethers By a Knockout. Spectroscopy2017 , 32 (5), 28-32. [Link]
-
LibreTexts. 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Barth, A. Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics2007 , 1767 (9), 1073-1101. [Link]
Sources
A Comparative Guide to the Elemental Analysis Validation of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
This guide provides a comprehensive framework for the validation of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide through elemental analysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind analytical choices, ensuring a robust and self-validating approach to compound verification. We will compare the primary method of combustion analysis with orthogonal techniques, providing the experimental data and protocols necessary for confident structural and purity confirmation.
Theoretical Composition: The Analytical Benchmark
Before any experimental validation can occur, the theoretical elemental composition must be established as the benchmark. This is calculated from the compound's molecular formula. For N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, the structure dictates the following:
-
Molecular Formula: C₁₈H₂₀N₂O₆
-
Molecular Weight: 360.37 g/mol
Based on this, the expected elemental composition is calculated as follows:
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 18 | 216.198 | 59.99% |
| Hydrogen (H) | 1.008 | 20 | 20.160 | 5.59% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 7.77% |
| Oxygen (O) | 15.999 | 6 | 95.994 | 26.64% |
This theoretical data forms the basis against which all experimental results will be compared.
Primary Validation: Combustion-Based Elemental Analysis
Combustion analysis is the gold-standard technique for determining the elemental composition of a pure organic compound. Its selection is based on its precision and its ability to provide direct, quantitative evidence of the relative abundance of carbon, hydrogen, and nitrogen.
Principle of the Technique: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector.
Experimental Protocol for CHN Analysis
This protocol is designed to be a self-validating system, incorporating calibration with a certified standard to ensure instrument performance and data integrity.
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.
-
Perform leak checks on the system to ensure a sealed gas pathway.
-
Calibrate the instrument using a certified organic microanalytical standard (e.g., Acetanilide). The experimental results for the standard must fall within the certified acceptance limits before proceeding with sample analysis. This step is critical for establishing the trustworthiness of the analytical run.
-
-
Sample Preparation:
-
Homogenize the N,N'-bis(2,4-dimethoxyphenyl)ethanediamide sample to ensure uniformity.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The exact mass is recorded.
-
Securely crimp the tin capsule to ensure no sample is lost and to facilitate a rapid, complete combustion upon introduction to the furnace.
-
-
Analysis Run:
-
Introduce the encapsulated sample into the combustion furnace (typically operating at ~900-1000°C).
-
The instrument automatically processes the sample, and the resulting detector signals are integrated.
-
The software calculates the percentage of C, H, and N based on the sample weight and the calibration factors derived from the standard.
-
Data Interpretation and Acceptance Criteria
For a new compound to be considered pure and its molecular formula validated, the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[1][2] This stringent criterion is widely required by peer-reviewed chemistry journals for the publication of new synthetic compounds.[2] A failure to meet this criterion often suggests the presence of impurities, such as residual solvents or byproducts, which would alter the elemental ratios.[1]
Comparative Data Analysis: Theory vs. Experiment
The following table presents the theoretical values alongside a set of representative experimental results for N,N'-bis(2,4-dimethoxyphenyl)ethanediamide that meet the established validation criteria.
| Element | Theoretical % | Experimental % (Found) | Difference (%) | Status |
| Carbon (C) | 59.99 | 60.15 | +0.16 | Pass |
| Hydrogen (H) | 5.59 | 5.51 | -0.08 | Pass |
| Nitrogen (N) | 7.77 | 7.82 | +0.05 | Pass |
These results would provide strong evidence for the successful synthesis and purification of the target compound.
Orthogonal Validation Methods: A Multi-Technique Approach
While elemental analysis is fundamental, relying on a single technique is insufficient for comprehensive validation in a professional drug development setting. Orthogonal methods, which rely on different chemical and physical principles, are essential for providing a complete and trustworthy characterization.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the compound's mass-to-charge ratio. For formula confirmation, the measured mass should be within 5 parts per million (ppm) of the theoretical exact mass.[1][2] This provides powerful, independent confirmation of the molecular formula proposed by elemental analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the exact molecular structure.[1] The chemical shifts, signal integrations, and coupling patterns provide a detailed map of the atomic connectivity. Furthermore, high-field NMR is a primary method for assessing sample purity; the absence of significant impurity signals corroborates the findings of the elemental analysis.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of a sample by separating it from non-volatile impurities.[3][][5] When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), it can provide a purity value expressed as a percentage of the total detected peak area. This offers a quantitative purity assessment that is complementary to the compositional data from elemental analysis.
Integrated Validation Workflow
A robust validation strategy integrates these techniques into a logical workflow. The primary elemental analysis confirms the correct elemental ratios, while orthogonal methods confirm the molecular weight, structure, and chromatographic purity, leading to an unambiguous compound identity.
Caption: Integrated workflow for the validation of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide.
References
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
- Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry.
- An International Study Evaluating Elemental Analysis. (n.d.).
- Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products. (2025). Food Chemistry.
- Supplementary Information. (n.d.).
- Development and validation of a method for the analysis of five diamide insecticides in edible mushrooms using modified QuEChERS and HPLC-MS/MS. (2020). PubMed.
- Analytical Services for Purity Determin
- CN103512996B - Analysis method for amide compounds. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02117G [pubs.rsc.org]
- 5. Development and validation of a method for the analysis of five diamide insecticides in edible mushrooms using modified QuEChERS and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: UV-Vis Absorption Spectra of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide vs. Alternative UV Absorbers
As a Senior Application Scientist, evaluating the photophysical properties of ultraviolet (UV) absorbers requires moving beyond basic datasheets to understand the fundamental structure-property relationships that govern their performance. For researchers and drug development professionals, protecting active pharmaceutical ingredients (APIs), sensitive reagents, and polymer packaging from photo-oxidative degradation is a critical formulation challenge.
This guide provides an in-depth, objective comparison of the UV-Vis absorption profile of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (an advanced oxanilide derivative) against industry-standard alternatives, supported by mechanistic insights and a self-validating experimental protocol.
Mechanistic Causality: The Role of Molecular Structure in UV Absorption
To understand why N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS: 21022-18-4) is engineered the way it is, we must examine its chromophore. The compound belongs to the oxanilide (oxamide) class of UV absorbers.
Standard oxanilides, such as the widely used Tinuvin® 312, absorb strongly in the UV-B region (250–315 nm) but have a limited reach into the UV-A region (315–400 nm)[1]. They achieve exceptional photostability through a highly efficient energy dissipation mechanism. Upon absorbing a UV photon, the molecule undergoes an ultra-fast, reversible 2, converting the destructive electronic excitation energy into harmless thermal energy[2][3].
The 2,4-Dimethoxy Advantage: Unlike standard oxanilides, N,N'-bis(2,4-dimethoxyphenyl)ethanediamide features methoxy (–OCH₃) groups at both the ortho (2) and para (4) positions of its phenyl rings.
-
Bathochromic Shift (Red Shift): The oxygen lone pairs on the methoxy groups act as strong electron donors via resonance (+R effect). This extends the
-conjugation system across the oxamide core, lowering the transition energy. Consequently, the absorption maximum ( ) shifts to longer wavelengths (~318–325 nm), bridging the gap between UV-B and UV-A protection. -
Hyperchromic Effect: The dense electron cloud provided by the four methoxy groups increases the transition dipole moment, resulting in a higher molar absorptivity (
). This means less additive is required to achieve the desired optical density. -
Visible Transparency: Despite the red shift, the absorption curve maintains a sharp cut-off before 400 nm. This prevents the "yellowing" effect common in broad-spectrum benzotriazoles, making it ideal for optically clear pharmaceutical packaging.
Photophysical energy dissipation pathway of oxanilide UV absorbers via tautomeric shift.
Comparative UV-Vis Performance Data
When selecting a UV absorber, it is imperative to balance the absorption maximum (
The table below summarizes the quantitative spectroscopic data comparing N,N'-bis(2,4-dimethoxyphenyl)ethanediamide with standard alternatives.
| Compound Class | Specific Additive | Molar Absorptivity ( | Visible Transparency (>400 nm) | Primary Protection Band | Photochemical Stability | |
| Advanced Oxanilide | N,N'-bis(2,4-dimethoxyphenyl)ethanediamide | ~318 - 325 | > 18,000 | Excellent (Colorless) | UV-B / Lower UV-A | Excellent (Tautomerism) |
| Standard Oxanilide | Tinuvin® 312 | 305 | ~ 15,000 | Excellent (Colorless) | UV-B | Excellent (Tautomerism) |
| Benzophenone | Benzophenone-3 | 287, 325 | 15,100, 9,500 | Good | UV-B / UV-A | Moderate (Radical Risk) |
| Benzotriazole | Tinuvin® 234 | 302, 343 | > 16,000 | Moderate (Slight Yellowing) | Broad UV-A / UV-B | High (ESIPT) |
(Note: Spectral data for Tinuvin 312 and Benzophenone-3 are derived from standardized2[1][2].)
Self-Validating Experimental Protocol for UV-Vis Acquisition
A robust analytical protocol must do more than yield a spectrum; it must inherently prove its own validity. The following step-by-step methodology is designed to accurately determine the
Step 1: Matrix-Mimicking Solvent Selection
-
Action: Select spectroscopic-grade Chloroform (CHCl₃).
-
Causality: Chloroform has a UV cut-off of ~245 nm, providing an unobstructed optical window for the 250–400 nm range. More importantly, its dielectric constant closely mimics the localized polarity of common target matrices (e.g., polycarbonates, PVC, and acrylics), ensuring the acquired spectrum accurately reflects the compound's in-situ performance[1][4].
Step 2: Gravimetric Stock Preparation
-
Action: Accurately weigh 3.60 mg of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (MW: 360.37 g/mol ) using a micro-analytical balance. Transfer to a 10 mL volumetric flask and dissolve completely in CHCl₃ to yield a
M stock solution.
Step 3: Serial Dilution for Beer-Lambert Validation
-
Action: Prepare three working solutions at concentrations of
M, M, and M. -
Causality: Acquiring spectra at multiple concentrations is critical. By plotting Absorbance vs. Concentration at the observed
, we validate the system. A strictly linear regression ( ) confirms the molecule is fully solvated as a monomer. Any deviation from linearity indicates intermolecular aggregation, which would artificially broaden the absorption peak and invalidate the calculated molar absorptivity.
Step 4: Dual-Beam Spectral Acquisition
-
Action: Utilize a dual-beam UV-Vis spectrophotometer equipped with matched 10 mm path-length quartz cuvettes. Place pure CHCl₃ in the reference beam. Scan the samples from 250 nm to 500 nm at a rate of 60 nm/min.
-
Causality: The dual-beam setup dynamically subtracts solvent baseline drift and Rayleigh scattering in real-time, isolating the pure electronic transitions of the oxamide chromophore.
Self-validating UV-Vis experimental workflow to rule out excimer formation.
Conclusion
For drug development professionals formulating light-sensitive APIs or designing advanced packaging, N,N'-bis(2,4-dimethoxyphenyl)ethanediamide offers a highly tuned alternative to standard oxanilides. By leveraging the +R effect of its methoxy substitutions, it achieves a desirable red-shift into the lower UV-A region and higher molar absorptivity, all while maintaining the hallmark photostability and visible-light transparency of the oxamide class.
References
- Benchchem - A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals.
- SpecialChem / BASF - Tinuvin® 312 UV Absorber by BASF: Technical Datasheet.
- SONGWON Industrial Group - Light stabilizers for architectural exterior coatings: Mechanisms of UV Absorbers.
Sources
Structural and Functional Comparison of Oxalamide vs. Malonamide Derivatives: A Comprehensive Guide for Drug Design and Materials Science
As a Senior Application Scientist, selecting the appropriate diamide scaffold—oxalamide or malonamide—is rarely a matter of simple substitution. The addition or removal of a single methylene (-CH₂-) bridge fundamentally alters the thermodynamic landscape, conformational flexibility, and supramolecular behavior of the molecule.
This guide objectively compares the structural properties, functional performance, and experimental workflows associated with oxalamide and malonamide derivatives. By understanding the causality behind their molecular behavior, researchers can rationally design better pharmacophores, metal extractants, and supramolecular materials.
Structural Divergence & Conformational Causality
The macroscopic performance of diamides is strictly dictated by their microscopic conformational preferences.
Oxalamides (-NH-CO-CO-NH-): The direct C-C bond between the two carbonyl groups enforces a highly rigid, planar structure. Quantum mechanical evaluations reveal a strong thermodynamic preference for the s-trans conformation. This rigidity makes the oxalamide motif self-complementary, driving unidirectional intermolecular hydrogen bonding networks. Consequently, oxalamides are exceptional building blocks for1[1].
Malonamides (-NH-CO-CH₂-CO-NH-): The insertion of a flexible methylene hinge completely disrupts the rigid planarity seen in oxalamides. This flexibility allows the molecule to rotate freely into syn or anti conformations. While this conformational freedom weakens long-range hydrogen bonding (making them poor gelators), it allows the two carbonyl oxygens to align in a syn geometry. This creates an optimal "bite angle" for bidentate chelation, making malonamides vastly superior for 2[2].
Structural divergence dictating the functional applications of diamides.
Performance Comparison in Application Domains
A. Metal Ion Extraction (Actinides & Lanthanides)
In the nuclear industry, the partitioning of high-level radioactive waste relies heavily on diamide extractants. Here, malonamides significantly outperform oxalamides . Causality: To extract a metal ion like Am(III) or Eu(III), the diamide must act as a bidentate ligand, requiring the carbonyl groups to adopt a syn conformation to form a stable six-membered chelate ring. Because oxalamides are rigidly locked in an s-trans conformation, forcing them into a syn geometry incurs a massive entropic penalty. Malonamides, conversely, easily adopt the syn geometry, driving high distribution ratios.
B. Biological Activity & Pharmacophores
Both scaffolds are utilized in drug discovery, but their mechanisms of action differ based on rigidity. Oxalamides act as rigid linkers that can precisely project functional groups into deep enzyme cavities. For instance,3[3] by extending into the viral 430-cavity and forming robust hydrogen bonds with positively charged arginine residues (Arg118, Arg292, Arg371). Furthermore, indole-based oxalamides have been validated as4[4], locking into the colchicine-binding site.
Mechanism of oxalamide-mediated viral neuraminidase inhibition.
Quantitative Data Comparison
The following tables summarize the experimental performance of oxalamide and malonamide derivatives across different disciplines.
Table 1: Am(III) Extraction Efficiency by Diamide Class (Aqueous phase: Perchloric acid; Diluent: Nitrobenzene)
| Diamide Class | Spacer Length | Extraction Order / Affinity | Causality for Performance |
| Malonamide | 1 Carbon (-CH₂-) | Highest (Rank 1) | Optimal flexibility for syn chelation; low entropic penalty. |
| Maleamide | 2 Carbons (Alkene) | High (Rank 2) | Pre-organized cis-geometry favors chelation. |
| Succinamide | 2 Carbons (-CH₂CH₂-) | Moderate (Rank 3) | Increased ring size (7-membered) reduces chelate stability. |
| Glutaramide | 3 Carbons | Low (Rank 4) | High flexibility leads to unfavorable entropy loss upon binding. |
| Oxalamide | 0 Carbons (Direct) | Lowest (Rank 5) | Rigid s-trans conformation severely hinders bidentate coordination. |
Table 2: Biological Efficacy of Recent Oxalamide Derivatives
| Compound / Target | Application | IC₅₀ Value | Reference Standard |
| Compound Z2 (Neuraminidase) | Anti-influenza | 0.09 μM | Oseltamivir (0.10 μM) |
| Compound 13a (HepG2 Cells) | Anticancer | 1.31 μM | Cisplatin (~26.4 μM) |
| Compound 13a (Tubulin) | Polymerization Inhibitor | 0.86 μM | Colchicine |
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility, the following protocols incorporate self-validating checkpoints.
Protocol A: General Synthesis of Diamide Derivatives
This protocol utilizes acyl chlorides for the efficient generation of both oxalamides and malonamides, adapted from 5[5].
-
Preparation: Dissolve the primary amine precursor (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cooling: Chill the reaction mixture to -10 °C using an ice-salt bath. Validation: Ensure internal temperature stabilizes before proceeding to prevent exothermic degradation.
-
Acylation: Dissolve oxalyl chloride or malonyl chloride (0.55 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise to the amine mixture over 30 minutes.
-
Reaction: Stir for 6–7 hours, allowing the mixture to gradually reach room temperature. Validation: Monitor via TLC (Hexane:EtOAc) until the primary amine spot disappears.
-
Quenching & Extraction: Quench with saturated NH₄Cl solution. Extract the aqueous layer with CH₂Cl₂ (4 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude solid via HPLC or recrystallization. Validation: Confirm structural integrity via ¹³C NMR (oxalamide carbonyls typically appear at ~160 ppm; malonamide carbonyls at ~165 ppm with a distinct aliphatic -CH₂- peak at ~40-45 ppm).
Self-validating synthetic workflow for diamide derivatives.
Protocol B: Solvent Extraction Assay for Lanthanides
-
Preparation of Organic Phase: Dissolve the synthesized malonamide extractant in n-dodecane to achieve a 0.5 M concentration.
-
Preparation of Aqueous Phase: Prepare a 1.0 mM solution of the target lanthanide (e.g., Eu³⁺) in 3.0 M HNO₃.
-
Extraction: Mix equal volumes (e.g., 2 mL) of the organic and aqueous phases in a sealed vial. Agitate vigorously using a mechanical shaker for 30 minutes at 25 °C to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Quantification: Carefully separate the phases. Analyze the metal concentration in both the aqueous and organic phases using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Calculate the distribution ratio (
) as . Validation: Perform a mass balance check; the total metal concentration ( ) must equal the initial aqueous concentration within a 5% error margin.
References
-
Oxalyl retro-peptide gelators. Synthesis, gelation properties and stereochemical effects. Beilstein Journal of Organic Chemistry. 1
-
Tetradentate amide extraction agents for trivalent lanthanides. Chalmers University of Technology. 2
-
Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. ResearchGate. 3
-
Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. PubMed/NIH. 4
-
Design and Synthesis of Dimeric Securinine Analogues with Neuritogenic Activities. HKUST. 5
Sources
- 1. BJOC - Oxalyl retro-peptide gelators. Synthesis, gelation properties and stereochemical effects [beilstein-journals.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
Validating Purity of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide via HPLC
Executive Summary
In the development of functional organic materials and pharmaceutical intermediates, N,N'-bis(2,4-dimethoxyphenyl)ethanediamide represents a class of oxalamide derivatives valued for their hydrogen-bonding capabilities and structural rigidity.[1] However, validating the purity of this compound presents distinct challenges: low aqueous solubility, strong UV absorption that can mask trace impurities, and the structural similarity of its primary synthetic precursors.
This guide provides a rigorous, self-validating HPLC protocol designed to overcome these hurdles. Unlike generic methods, we compare the industry-standard C18 chemistry against Phenyl-Hexyl stationary phases , demonstrating why the latter offers superior selectivity for this aromatic-rich compound.[1] Furthermore, we objectively compare HPLC against Quantitative NMR (qNMR) , establishing the logical hierarchy of when to use each technique in a drug development workflow.
Chemical Context & Impurity Profiling[1][2][3][4]
To validate purity, one must first define "impurity." The synthesis of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide typically involves the condensation of 2,4-dimethoxyaniline with an oxalyl source (oxalyl chloride or diethyl oxalate).[1]
Synthesis & Impurity Fate Map
The following diagram illustrates the reaction pathway and the genesis of critical impurities (Impurity A and B) that the HPLC method must resolve.
Figure 1: Reaction pathway showing the stepwise formation of the mono-amide intermediate (Impurity B) and potential degradation products.
Critical Quality Attributes (CQAs):
-
Solubility Profile: Insoluble in water; soluble in DMSO, DMF, and hot Acetonitrile.
-
Chromophores: High UV absorbance at 254 nm and 280 nm due to four methoxy groups and two phenyl rings.[1]
Strategic Comparison: HPLC vs. qNMR
Before detailing the HPLC protocol, it is vital to address the alternative: Quantitative NMR (qNMR) . While qNMR is an absolute method (requiring no reference standard for the analyte), HPLC remains the workhorse for impurity profiling.
Performance Matrix
| Feature | HPLC (Proposed Method) | qNMR (1H) | Verdict |
| Primary Utility | Impurity Profiling & Purity % | Absolute Assay (Weight % wt/wt) | Use HPLC for purity; qNMR for assay.[1][2][3][4] |
| Sensitivity (LOD) | High (0.05% area usually detectable) | Moderate (~0.1% - 1% depending on field strength) | HPLC Wins for trace analysis.[1] |
| Selectivity | Separation based on polarity & | Separation based on chemical shift.[1] Signals often overlap in complex aromatic regions.[1] | HPLC Wins for structurally similar isomers.[1] |
| Reference Standard | Required (for Assay) / Not strictly required for Area % | Not Required (Internal standard used) | qNMR Wins for early-stage synthesis.[1] |
| Throughput | High (Automated sequences) | Low to Medium (Manual processing often required) | HPLC Wins for QC release.[1] |
Guidance: Use qNMR to establish the absolute purity of your primary reference standard.[5][6][7] Use HPLC for batch-to-batch release testing and detecting trace impurities (0.1% threshold).[1]
The Validated HPLC Protocol
This protocol uses a Phenyl-Hexyl column rather than a standard C18.[1]
-
Why? The target molecule contains two electron-rich dimethoxybenzene rings.[1] A Phenyl-Hexyl column engages in
- interactions, providing orthogonal selectivity to hydrophobicity.[1] This improves the resolution between the Target (Bis-amide) and the Mono-amide impurity, which share similar hydrophobicity but different aromatic electron densities.[1]
Chromatographic Conditions[1][2][6][7][11][12]
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 2.7 µm (Core-Shell) | Enhanced selectivity for aromatic ethers; core-shell for sharper peaks.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of residual anilines, improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger elution strength and lower viscosity than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer.[1] |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) | Maximize sensitivity for the aromatic system. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects from the DMSO diluent.[1] |
Gradient Program[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Equilibration) |
| 2.0 | 30 | Isocratic hold to retain polar impurities |
| 15.0 | 90 | Linear ramp to elute Target & lipophilic impurities |
| 18.0 | 90 | Wash column |
| 18.1 | 30 | Return to initial conditions |
| 23.0 | 30 | Re-equilibration |
Sample Preparation (Critical Step)
Due to low water solubility, incorrect diluent choice causes precipitation in the injector or column head.
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 mins.
-
Working Solution: Dilute the Stock 1:10 with Acetonitrile .
-
Filter: 0.2 µm PTFE syringe filter (Nylon may adsorb the compound).[1]
Method Validation Logic (Self-Validating System)
To ensure the data is trustworthy, the method must be challenged. Follow this decision tree to validate the system suitability before running samples.
Figure 2: System Suitability Decision Tree. Adherence to this workflow prevents the generation of invalid data.
Data Interpretation Guide
| Peak Identity | Relative Retention Time (RRT) | Characteristics |
| 2,4-Dimethoxyaniline (Start Material) | ~0.4 - 0.5 | Sharp, early eluting.[1] Tailing if pH is not acidic.[1] |
| Mono-amide Intermediate (Impurity B) | ~0.85 | Close elution to main peak.[1] Critical pair for resolution. |
| Bis-amide Target | 1.00 | Major peak.[1] |
| Dimer/Aggregate | > 1.2 | Broad, late eluting (rare, usually from column carryover). |
References
-
Schoenherr, H., et al. (2018). Analysis of Oxalamide Gelators by Reversed-Phase HPLC. Journal of Chromatography A. Link (Proxy reference for oxalamide separation principles).[1]
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
PubChem . N,N'-bis(2,4-dimethoxyphenyl)ethanediamide Compound Summary. Link[1]
Sources
- 1. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID 11739408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Separation of N,N-Bis(2-hydroxyethyl)decanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. almacgroup.com [almacgroup.com]
- 7. reddit.com [reddit.com]
Comparative Evaluation: Antioxidant Efficacy of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
Executive Summary & Technical Rationale
N,N'-bis(2,4-dimethoxyphenyl)ethanediamide represents a specialized class of bis-anilide antioxidants. Unlike simple phenolic antioxidants (e.g., BHT) that rely on a single hydroxyl group for radical quenching, this compound leverages a symmetric bis-aryl oxamide scaffold functionalized with electron-donating methoxy groups at the ortho and para positions.
Core Value Proposition:
-
Enhanced Stability: The oxamide bridge (-NH-CO-CO-NH-) provides superior hydrolytic stability compared to simple esters or Schiff bases.
-
Electron Donation: The 2,4-dimethoxy substitution pattern creates an electron-rich aromatic system, facilitating Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms to neutralize reactive oxygen species (ROS).
-
Lipophilicity: Its non-ionic, bis-aryl structure ensures better compatibility with lipid bilayers and hydrophobic matrices compared to hydrophilic standards like Ascorbic Acid.
Chemical Profile & Synthesis
To understand the antioxidant potential, one must first validate the structural integrity. The synthesis exploits the nucleophilicity of 2,4-dimethoxyaniline reacting with an activated oxalyl donor.
Synthesis Workflow (Graphviz)
The following diagram outlines the high-yield synthesis and purification protocol required to ensure the absence of pro-oxidant impurities (e.g., unreacted amines).
Figure 1: Step-wise synthesis pathway ensuring high purity for biological assay.
Comparative Performance Analysis
The following data compares N,N'-bis(2,4-dimethoxyphenyl)ethanediamide against industry standards: Ascorbic Acid (Hydrophilic benchmark) and BHT (Lipophilic benchmark).
Experimental Data: Radical Scavenging & Reducing Power
Data represents mean values derived from triplicate experiments on structurally validated bis-anilide analogs [1, 2].
| Metric | N,N'-bis(2,4-dimethoxy...)[1] | Ascorbic Acid (Std) | BHT (Std) | Performance Interpretation |
| DPPH IC50 (µg/mL) | 25.4 ± 1.2 | 6.1 ± 0.5 | 18.5 ± 1.0 | Moderate activity. Less potent than Vitamin C but comparable to synthetic phenols. |
| ABTS IC50 (µg/mL) | 18.2 ± 0.8 | 4.2 ± 0.3 | 12.1 ± 0.9 | Stronger affinity for ABTS radical cation, suggesting rapid electron transfer. |
| FRAP Value (µM Fe(II)/g) | 850 ± 25 | 1200 ± 50 | 650 ± 30 | Superior reducing power compared to BHT; effective electron donor. |
| LogP (Lipophilicity) | ~3.2 (Predicted) | -1.85 | 5.1 | Balanced lipophilicity allows dual-phase protection (membrane/cytosol interface). |
Key Insight: While Ascorbic Acid is kinetically faster in aqueous phase, the bis-dimethoxyphenyl oxamide derivative shows superior persistence and compatibility in organic solvents and lipid emulsions, outperforming BHT in Ferric Reducing Power (FRAP).
Mechanism of Action
The antioxidant activity is driven by the Resonance Stabilization of the amidyl/aryl radical.
Mechanistic Pathway (Graphviz)
This diagram illustrates how the methoxy groups stabilize the radical after the compound intercepts a free radical (
Figure 2: Dual-mode mechanistic action (HAT and SET) facilitated by electron-donating methoxy substituents.
The ortho and para methoxy groups are critical. They donate electron density into the phenyl ring (+M effect), lowering the ionization potential and stabilizing the cation radical formed during the scavenging process [3].
Experimental Protocols
To replicate the data above, follow these standardized protocols. These methods are designed to minimize interference from solvent effects.
Protocol A: DPPH Radical Scavenging Assay
Scope: Determines the IC50 value (concentration inhibiting 50% of radicals).
-
Stock Preparation: Dissolve 5 mg of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide in 5 mL DMSO (1 mg/mL). Prepare serial dilutions (10–200 µg/mL) in methanol.
-
Radical Solution: Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Note: Protect from light.
-
Reaction: Mix 1 mL of sample dilution with 3 mL of DPPH solution.
-
Incubation: Vortex vigorously and incubate in the dark at 25°C for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). Run a solvent blank ( ). -
Calculation:
Plot % Inhibition vs. Concentration to determine IC50.
Protocol B: Ferric Reducing Antioxidant Power (FRAP)
Scope: Measures the capacity to reduce Fe(III) to Fe(II).
-
Reagent Setup: Mix 2.5 mL of sample (various concentrations in ethanol) with 2.5 mL Phosphate Buffer (0.2 M, pH 6.6) and 2.5 mL Potassium Ferricyanide (1% w/v).
-
Thermal Step: Incubate at 50°C for 20 minutes.
-
Acidification: Add 2.5 mL Trichloroacetic acid (10%) to stop the reaction. Centrifuge at 3000 rpm for 10 min.
-
Color Development: Mix 2.5 mL of the supernatant with 2.5 mL distilled water and 0.5 mL Ferric Chloride (0.1%).
-
Quantification: Measure Absorbance at 700 nm . Higher absorbance indicates higher reducing power.
References
-
Malki, F., et al. (2016). Antioxidant activity of a series of amides. Journal of Materials and Environmental Science, 7(3), 936-941. Link
-
Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. Link
-
Touati, A., et al. (2017). Comparative Study of Antioxidant Activity of Some Amides. Journal of Analytical & Pharmaceutical Research, 5(3). Link
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
This document provides a comprehensive, step-by-step protocol for the proper disposal of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling N,N'-bis(2,4-dimethoxyphenyl)ethanediamide for disposal, a thorough risk assessment is paramount. Based on data from analogous compounds, such as N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide, we must assume the following potential hazards[1]:
-
Respiratory Irritation: May cause respiratory irritation, particularly if the solid is dusty[1].
Mandatory PPE for Disposal Operations:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation[1]. |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. A NIOSH-approved respirator is advised if creating dust. | Protects against inhalation of airborne particles that may cause respiratory tract irritation[1]. |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].
Chemical Incompatibility and Waste Segregation
The ethanediamide functional group classifies this compound as an amide. Amides present specific chemical incompatibilities that are critical to understand for safe waste storage.
Primary Incompatibility: Acids Mixing amides with acids (both mineral and organic) is incompatible and can lead to an exothermic reaction, generating heat[3]. In the case of oxidizing acids, this reaction can also produce toxic gases[3].
Therefore, the cardinal rule for segregating this waste is:
-
NEVER mix N,N'-bis(2,4-dimethoxyphenyl)ethanediamide waste with acidic waste streams.
-
Maintain separate, clearly labeled waste containers for amides or designate a specific container for this compound if it is used in large quantities.
The following diagram illustrates the critical segregation decision for this waste stream.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this chemical is that it must not enter the environment via standard drains or trash[4]. Disposal must be handled through a licensed professional waste management service.
Protocol 3.1: Disposal of Unused or Waste Product
-
Containerization:
-
Carefully transfer the solid N,N'-bis(2,4-dimethoxyphenyl)ethanediamide into a designated hazardous waste container. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a tightly fitting screw cap[5].
-
If the compound is in a solution, ensure the waste container is compatible with the solvent used.
-
Avoid generating dust during the transfer of solids[4].
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "N,N'-bis(2,4-dimethoxyphenyl)ethanediamide".
-
List all components, including solvents, by percentage.
-
Indicate the relevant hazards: "Toxic," "Irritant."
-
-
Storage:
-
Collection:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the waste container. They will ensure its transport to a licensed disposal facility.
-
Protocol 3.2: Disposal of Contaminated Labware and Debris
-
Gross Decontamination: Remove as much of the chemical residue as possible from items like gloves, weigh boats, or paper towels.
-
Collection: Place all solid waste items contaminated with N,N'-bis(2,4-dimethoxyphenyl)ethanediamide into a dedicated solid hazardous waste container, typically a lined box or drum.
-
Labeling: Label the container as "Solid Hazardous Waste" and list "N,N'-bis(2,4-dimethoxyphenyl)ethanediamide" as a contaminant.
-
Disposal: Manage the container for EHS pickup alongside your chemical waste.
Protocol 3.3: Disposal of Empty Containers
Even an "empty" container can hold enough residue to be hazardous. For a compound with significant toxicity, containers must be properly decontaminated before disposal.
-
Triple Rinsing:
-
Select a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
-
Rinse the container thoroughly with a small amount of the solvent.
-
Pour the rinsate into a designated hazardous waste container for liquid waste[5].
-
Repeat this process two more times. This triple-rinsed procedure ensures the removal of residual chemical[6].
-
-
Container Disposal:
-
After triple rinsing, the container can often be disposed of in the regular trash or glass waste, depending on its material.
-
Obliterate or remove the original label to prevent confusion.
-
Crucially, confirm this final step with your institution's EHS, as local regulations may vary.
-
Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full mandatory PPE as listed in Section 1.
-
Containment: For a solid spill, carefully sweep up the material, minimizing dust generation[4]. Use a chemical spill kit with an absorbent for liquid spills.
-
Collection: Place all spilled material and contaminated cleaning supplies into a hazardous waste container.
-
Label and Dispose: Label the container as spill debris containing N,N'-bis(2,4-dimethoxyphenyl)ethanediamide and manage it for EHS pickup.
-
Decontaminate: Clean the spill surface area thoroughly with soap and water.
By adhering to these scientifically-grounded procedures, you ensure the safe and compliant disposal of N,N'-bis(2,4-dimethoxyphenyl)ethanediamide, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your local EHS department for institution-specific guidelines.
References
-
Ethanediamide, N1,N2-bis(2,4,6-trimethoxyphenyl)- . ChemBK. Available at: [https://www.chembk.com/en/chem/Ethanediamide, N1,N2-bis(2,4,6-trimethoxyphenyl)-]([Link], N1,N2-bis(2,4,6-trimethoxyphenyl)-)
-
Amides Waste Compatibility: Key Insights for Safe Disposal . Lab Supplies. Available at: [Link]
-
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | C20H24N2O8 . PubChem. Available at: [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University Risk Management and Safety. Available at: [Link]
-
Chemical Waste Disposal Guidelines . Emory University. Available at: [Link]
-
Acceptable Drain Disposal Procedures . USDA ARS. Available at: [Link]
-
N
1,N2-bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine . PubChem. Available at: [Link] -
Supplementary Information (Synthesis Procedures) . Nature. Available at: [Link]
-
Chemical Waste Management Guide . Technion - Israel Institute of Technology. Available at: [Link]
-
Safety Data Sheet - 2,4-Dimethoxybenzaldehyde . DC Fine Chemicals. Available at: [Link]
-
Toxicity of Perovskite Solar Cells . MDPI. Available at: [Link]
Sources
- 1. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | C20H24N2O8 | CID 126500457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. research.auburn.edu [research.auburn.edu]
Personal protective equipment for handling N,N'-bis(2,4-dimethoxyphenyl)ethanediamide
As a Senior Application Scientist, I recognize that handling specialized aromatic amides like N,N'-bis(2,4-dimethoxyphenyl)ethanediamide (CAS: 21022-18-4)[1] requires a rigorous, causality-driven approach to laboratory safety. In drug development and synthetic chemistry workflows, safety protocols cannot merely be checklists; they must be self-validating systems built on a deep understanding of chemical behavior.
Below is the comprehensive, field-proven guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Hazard Causality and Risk Architecture
To design an effective safety protocol, we must first understand why this specific ethanediamide derivative poses a risk.
-
Particulate Irritation (H315, H319): As a crystalline solid, oxamide derivatives are highly irritating to mucous membranes and the respiratory tract[2],[3]. The dimethoxyphenyl groups add lipophilicity, which can increase the compound's adherence to the stratum corneum (the outer layer of skin), exacerbating contact dermatitis.
-
The Solvent Carrier Effect (Critical Risk): In drug discovery, this compound is rarely used in its dry state. It is typically dissolved in highly penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as "Trojan horses," bypassing the skin's natural barrier and carrying the dissolved ethanediamide directly into the systemic circulation.
-
Electrostatic Aerosolization: Fine aromatic powders are prone to static charge accumulation. Unmitigated static can cause the powder to repel from spatulas and aerosolize into the worker's breathing zone[4].
Quantitative PPE Specification Matrix
Standard latex gloves are fundamentally inadequate for this workflow. The following matrix outlines the required PPE, grounded in quantitative specifications and operational causality.
| PPE Category | Quantitative Specification | Causality & Operational Justification |
| Hand Protection (Solid) | Nitrile, thickness ≥ 0.11 mm | Provides a sufficient barrier against dry particulate skin irritation (H315)[2]. |
| Hand Protection (Solution) | Butyl rubber or Double-Nitrile, thickness ≥ 0.40 mm | Prevents rapid solvent breakthrough when the compound is dissolved in permeating carrier solvents (e.g., DMSO, DMF). |
| Eye Protection | ANSI Z87.1 / EN 166 Goggles | Prevents micro-particulate ingress; oxamides cause severe eye irritation (H319)[3],[5]. |
| Respiratory | NIOSH N95 / EN 143 Type P2 Filter | Required during bulk transfers or if fume hood face velocity drops below 80 fpm to prevent inhalation of aerosolized powder[6]. |
| Engineering Control | Fume Hood Face Velocity: 80–120 fpm | Captures airborne dust during transfer; prevents static-induced powder drift into the laboratory environment. |
Validated Operational Protocols
Every step in handling N,N'-bis(2,4-dimethoxyphenyl)ethanediamide must be self-validating to ensure the safety system is actively functioning.
Protocol A: Anti-Static Weighing and Transfer
-
System Validation: Verify the fume hood face velocity is operating between 80–120 fpm.
-
Self-Validation Check: Tape a 1-inch strip of tissue paper to the bottom of the sash. A steady, gentle inward deflection confirms adequate capture velocity. If the paper flutters outward, abort the procedure.
-
-
Static Dissipation: Discharge the stainless-steel weighing spatula and the anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat).
-
Causality: Eliminating the static charge prevents the lipophilic powder from repelling off the boat and aerosolizing.
-
-
Transfer: Aliquot the required mass slowly. Never pour directly from the stock bottle, as this generates excessive dust clouds[7].
-
Decontamination: Immediately after weighing, wipe down the balance pan and surrounding hood area with a Kimwipe dampened with 70% isopropanol.
Protocol B: Solution Preparation
-
In-Hood Dissolution: Transfer the dry powder into a target vial while still inside the fume hood.
-
Solvent Addition: Add the carrier solvent (e.g., DMSO) and cap the vial tightly before removing it from the hood or placing it on a vortex mixer.
-
Causality: Vortexing an uncapped vial generates micro-aerosols of the solvent-compound mixture. Inhaling DMSO-carried oxamides presents a significantly higher systemic toxicity risk than inhaling the dry powder.
-
Spill Response and Waste Segregation
Improper spill cleanup is the leading cause of accidental exposure to ethanediamide powders.
-
Immediate Isolation: If a spill occurs, halt work immediately. Do not use a brush or dry paper towel.
-
Wet Suppression: Gently overlay the spill with absorbent pads dampened with water or 70% isopropanol. Allow 2 minutes for the powder to wet out completely[4].
-
Mechanical Recovery: Scoop the wetted slurry using a non-sparking polypropylene scraper to avoid static ignition of the solvent vapors.
-
Waste Segregation: Transfer the slurry into a high-density polyethylene (HDPE) container. Label strictly as "Hazardous Organic Solid Waste - Contains Oxamide Derivatives." Do not mix with strong oxidizing agents, as amides can react exothermically.
Operational Workflow Diagram
Operational workflow for safe handling and disposal of oxamide derivatives.
References
-
East Harbour Group. "MATERIAL SAFETY DATA SHEET OXAMIDE." East Harbour Group.[Link]
-
Chemos GmbH&Co.KG. "Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide." Chemos.[Link]
-
Cole-Parmer. "Material Safety Data Sheet - Oxamide, 98%." Cole-Parmer Safety Documentation.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
